Etozolin
Description
Etozolin is a long-acting loop diuretic. This compound appears to be rapidly metabolized to its active metabolite ozolinone.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to parent cpd; structure
Structure
3D Structure
Properties
CAS No. |
67432-21-7 |
|---|---|
Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3/b10-9- |
InChI Key |
ZCKKHYXUQFTBIK-KTKRTIGZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)C(S1)N2CCCCC2)C |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C |
melting_point |
158-159 |
Origin of Product |
United States |
Foundational & Exploratory
Etozolin: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the diuretic agent Etozolin. It details the discovery of the compound by scientists at Gödecke AG, outlines the complete synthesis pathway as described in the foundational patent, and presents key quantitative data in a structured format. Detailed experimental protocols are provided for the synthesis of this compound, offering a reproducible guide for chemical researchers. The logical flow of the synthesis is visually represented through a DOT language diagram.
Discovery and Development
This compound, chemically known as ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, was discovered and developed by scientists at Gödecke AG, a German pharmaceutical company. The primary inventor credited on the foundational patent is Gert Satzinger. The key patent covering the synthesis of this compound is U.S. Patent 3,072,653, filed on May 24, 1961, and granted on January 8, 1963. This places the initial discovery in the early 1960s.
Subsequent research and publications, notably a 1977 paper in Arzneimittelforschung by G. Satzinger, further elucidated the structure-activity relationships of this compound and its analogues.[1] this compound was developed as a loop diuretic for the treatment of edema and hypertension. It acts by inhibiting the reabsorption of sodium and chloride ions in the thick ascending limb of the loop of Henle in the kidneys. Marketed under trade names such as Elkapin and Diulozin, this compound represents a significant therapeutic agent developed from the thiazolidinone class of compounds.
Synthesis Pathway
The synthesis of this compound, as detailed in U.S. Patent 3,072,653, is a multi-step process starting from ethyl cyanoacetate. The overall pathway involves the formation of a rhodanine intermediate, followed by the introduction of the piperidine group and subsequent methylation.
Logical Flow of Synthesis
The following diagram illustrates the logical progression of the chemical transformations involved in the synthesis of this compound.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are adapted from the procedures described in U.S. Patent 3,072,653.
Synthesis of Rhodanine-3-acetic acid (Intermediate 1)
Reactants:
-
Ethyl cyanoacetate
-
Carbon disulfide
-
Sodium hydroxide
-
Sodium chloroacetate
Procedure:
-
A solution of sodium hydroxide in water is prepared and cooled.
-
Ethyl cyanoacetate and carbon disulfide are added sequentially to the cooled sodium hydroxide solution while maintaining a low temperature.
-
The reaction mixture is stirred for several hours.
-
A solution of sodium chloroacetate in water is then added to the mixture.
-
The reaction is heated to reflux for an extended period.
-
Upon cooling, the mixture is acidified, leading to the precipitation of Rhodanine-3-acetic acid.
-
The precipitate is filtered, washed, and dried.
Synthesis of 5-Piperidinomethylene-rhodanine (Intermediate 2)
Reactants:
-
Rhodanine-3-acetic acid
-
Piperidine
-
Sodium acetate
-
Acetic anhydride
Procedure:
-
A mixture of Rhodanine-3-acetic acid, piperidine, and anhydrous sodium acetate is suspended in acetic anhydride.
-
The mixture is heated, during which the solid reactants dissolve.
-
The solution is maintained at an elevated temperature for a short period.
-
After cooling, the product crystallizes.
-
The crystalline product is collected by filtration, washed with a solvent like ether, and dried.
Synthesis of Ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate (this compound)
Reactants:
-
5-Piperidinomethylene-rhodanine
-
Methyl iodide
-
Sodium methoxide
Procedure:
-
5-Piperidinomethylene-rhodanine is dissolved in a suitable solvent, such as methanol.
-
A solution of sodium methoxide in methanol is added to the reaction mixture.
-
Methyl iodide is then added, and the mixture is stirred.
-
The reaction is allowed to proceed for several hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is treated with water to precipitate the crude this compound.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol-water).
Quantitative Data
The following table summarizes key quantitative data associated with the synthesis of this compound and its intermediates, as derived from the patent literature.
| Step | Reactant(s) | Product | Molar Ratio | Solvent(s) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
| 1. Rhodanine Intermediate | Ethyl cyanoacetate, CS₂, NaOH, Sodium chloroacetate | Rhodanine-3-acetic acid | N/A | Water | Reflux | N/A | N/A | N/A |
| 2. Piperidine Adduct | Rhodanine-3-acetic acid, Piperidine, Sodium acetate | 5-Piperidinomethylene-rhodanine | N/A | Acetic anhydride | ~100 | ~0.5 | N/A | N/A |
| 3. Final Product (this compound) | 5-Piperidinomethylene-rhodanine, Methyl iodide, Sodium methoxide | This compound | N/A | Methanol | Room Temperature | Several | N/A | 158-159 |
Note: Quantitative yields and precise molar ratios are not explicitly detailed in the foundational patent. The provided data is based on the descriptive examples within the patent.
Conclusion
The discovery of this compound by Gödecke AG in the early 1960s marked a notable advancement in diuretic therapy. The synthesis pathway, originating from readily available starting materials, follows a logical and reproducible sequence of chemical transformations. This technical guide provides a foundational understanding of the discovery and synthesis of this compound for professionals in the field of drug development and medicinal chemistry. The provided protocols and data serve as a valuable resource for further research and development in this area.
References
Pharmacological Profile of Etozolin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etozolin is a diuretic agent with antihypertensive properties, primarily classified as a thiazide-like or loop diuretic. Its mechanism of action involves the inhibition of sodium and chloride reabsorption in the kidneys, leading to increased urine output and a subsequent reduction in blood volume and blood pressure. This compound is a prodrug that is rapidly metabolized to its active form, ozolinone. Beyond its diuretic effects, this compound also exhibits vasodilatory properties, which are believed to be mediated by the prostaglandin system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and available clinical data. The information is presented with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways to support further research and drug development efforts.
Mechanism of Action
This compound's primary pharmacological effect is diuresis, achieved through the inhibition of the sodium-chloride symporter in the renal tubules.[1] This action is primarily attributed to its active metabolite, ozolinone. Additionally, this compound possesses vasodilatory effects that contribute to its antihypertensive action, a mechanism linked to the stimulation of prostaglandin synthesis.
Renal Effects: Diuresis
This compound, through its active metabolite ozolinone, inhibits the Na+-K+-2Cl- symporter in the thick ascending limb of the loop of Henle, an action characteristic of loop diuretics.[2] It may also act on the Na+-Cl- symporter in the distal convoluted tubule, similar to thiazide diuretics.[3] This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubules leads to an osmotic increase in water excretion, resulting in diuresis.[3] This diuretic effect reduces blood volume, which contributes to the lowering of blood pressure.[3]
Experimental Workflow: Assessment of Diuretic Activity in Humans
Caption: Workflow for a clinical study on this compound's diuretic effect.
Vascular Effects: Vasodilation and Prostaglandin Involvement
This compound has been observed to cause vasodilation, which contributes to its antihypertensive effect by reducing peripheral vascular resistance. This effect is linked to the stimulation of prostaglandin E2 (PGE2) synthesis. Clinical studies have shown a marked rise in plasma PGE2 levels following this compound administration. Prostaglandin E2 is known to be a potent vasodilator. It is suggested that PGE2 acts on EP2 and EP4 receptors on vascular smooth muscle cells, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The reduced activity of MLCK leads to decreased phosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.
Signaling Pathway: this compound-Induced Vasodilation
Caption: Postulated signaling pathway for this compound's vasodilatory effect.
Pharmacokinetics
This compound is a prodrug that undergoes rapid metabolism to its pharmacologically active metabolite, ozolinone. The pharmacokinetic profile is characterized by this conversion and the subsequent elimination of ozolinone.
| Parameter | This compound | Ozolinone (Active Metabolite) | Reference |
| Elimination Half-life (t½) | ~2.8 hours | ~10.2 hours | |
| Bioavailability | Data not available | Data not available | |
| Protein Binding | Data not available | Data not available | |
| Metabolism | Rapidly metabolized to ozolinone via enzymatic cleavage of the ester group. Further metabolism includes glucuronidation and oxidation of the piperidine moiety. | - | |
| Excretion | Primarily as metabolites in urine. | - |
Experimental Protocol: Determination of this compound and Ozolinone in Plasma by HPLC
A sensitive and specific high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of this compound and its active metabolite, ozolinone, in plasma.
-
Sample Preparation:
-
Plasma samples are obtained from subjects at various time points after drug administration.
-
This compound and ozolinone are extracted from the plasma using a liquid-liquid extraction technique with an organic solvent.
-
-
Chromatographic Conditions:
-
The separation is achieved on a suitable HPLC column (e.g., a C18 reversed-phase column).
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.
-
-
Detection:
-
Detection is performed using a UV detector at a specific wavelength where both compounds exhibit significant absorbance.
-
-
Quantification:
-
The concentrations of this compound and ozolinone are determined by comparing their peak areas to those of a calibration curve prepared with known concentrations of the analytes.
-
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily related to its diuretic and antihypertensive actions. These effects are dose-dependent.
Diuretic and Saluretic Effects
Clinical studies have demonstrated that this compound produces a dose-dependent increase in the urinary excretion of water, sodium, chloride, and magnesium.
| Dose | Effect on Urinary Excretion | Reference |
| 800 mg (single dose) | Significant increase in water, sodium, chloride, and magnesium excretion. |
A comparative study in healthy volunteers showed the following dose-dependent diuretic effect:
-
400 mg of this compound is equipotent to 75 mg of a reference benzothiazide diuretic.
-
1200 mg of this compound is 2.8 times more effective than 75 mg of the reference benzothiazide diuretic.
The maximum diuretic effect is observed 2 to 4 hours after administration.
Antihypertensive Effects
This compound has been shown to effectively lower blood pressure in hypertensive patients. The antihypertensive effect is also dose-dependent.
| Dose | Blood Pressure Reduction (Systolic/Diastolic) | Study Population | Reference |
| 200 mg/day (4 weeks) | From 187/112 mmHg to 167/99 mmHg | 30 patients with essential hypertension | |
| 400 mg/day (2 weeks) | -12 mmHg / -9 mmHg | 15 hypertensive patients |
A double-blind, placebo-controlled study in seven hypertensive patients demonstrated a dose-dependent antihypertensive effect with single oral doses of 200 mg, 400 mg, and 600 mg.
Logical Relationship: this compound's Dual Antihypertensive Mechanism
Caption: Dual pathways contributing to this compound's antihypertensive action.
Clinical Considerations
This compound is used for the management of hypertension and edema. A notable characteristic of this compound is its comparatively lower impact on potassium excretion compared to some other diuretics, and it causes a smaller activation of the renin-angiotensin-aldosterone system. However, as with other diuretics, monitoring of serum electrolytes is advisable during therapy.
Conclusion
This compound is a prodrug diuretic with a dual mechanism of action contributing to its antihypertensive efficacy. Its primary effect is mediated by its active metabolite, ozolinone, which inhibits renal sodium and chloride reabsorption, leading to diuresis and a reduction in blood volume. Additionally, this compound stimulates the synthesis of prostaglandin E2, resulting in vasodilation and a decrease in peripheral vascular resistance. While key pharmacokinetic parameters such as oral bioavailability and plasma protein binding are not well-documented in publicly available literature, existing clinical data support its dose-dependent diuretic and antihypertensive effects. The detailed experimental protocols and a more granular understanding of the signaling pathways presented in this guide provide a foundation for further investigation and development in the field of diuretic and antihypertensive therapies.
References
- 1. Pharmacodynamics and kinetics of this compound/ozolinone in hypertensive patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. Determination of linezolid in human serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Etozolin Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Foundational quantitative structure-activity relationship (SAR) data for etozolin, primarily detailed in a 1977 publication by G. Satzinger in Arzneimittelforschung, is not readily accessible in the public domain. Consequently, this guide provides a comprehensive overview based on available abstracts, related studies on its active metabolite ozolinone, and general knowledge of thiazolidinone diuretics. The specific quantitative values (e.g., IC50, ED50) for a series of this compound analogs are part of this core, yet currently unavailable, literature.
Introduction to this compound and its Mechanism of Action
This compound is a thiazolidinone derivative that acts as a diuretic. It is a prodrug that is rapidly metabolized to its active form, ozolinone. The primary mechanism of action of ozolinone is the inhibition of the Na+-K+-2Cl- symporter in the thick ascending limb of the Henle loop in the kidneys. This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of these ions and water, which accounts for its diuretic effect. Some studies also suggest an inhibitory effect on the sodium-chloride symporter in the distal convoluted tubule.
Core Structure and Known Structure-Activity Relationships
The core structure of this compound consists of a thiazolidinone ring, a piperidine moiety, and an ethyl acetate group. The diuretic activity is intrinsically linked to the chemical features of the molecule and its conversion to the active metabolite, ozolinone.
General Structural Requirements for Activity
Based on the available literature, the following general SAR observations can be made:
-
Thiazolidinone Ring: The 4-oxo-thiazolidin-2-ylidene moiety is essential for the diuretic activity. Modifications to this ring system are likely to have a significant impact on the compound's efficacy.
-
Piperidine Group: The 5-piperidino substituent plays a crucial role in the molecule's activity. It is hypothesized that this group contributes to the binding of the molecule to its target protein.
-
Ester Group: The ethyl acetate group at the 2-ylidene position is important for the prodrug nature of this compound. It is cleaved in vivo to yield the active carboxylic acid metabolite, ozolinone. The nature of this ester can influence the pharmacokinetic properties of the drug, such as its absorption and metabolism.
-
Methyl Group: The 3-methyl group on the thiazolidinone ring is also considered to be a key feature for its diuretic action.
A more detailed, quantitative SAR would require the data from the original Satzinger publication, which would likely include a table of analogs with variations at these positions and their corresponding diuretic potencies.
Experimental Protocols
While the specific, detailed protocols for the synthesis and evaluation of the this compound analogs from the foundational SAR studies are not available, a general outline of the methodologies typically employed in such studies is provided below.
General Synthesis of this compound Analogs
The synthesis of this compound analogs would likely follow a multi-step reaction sequence. A plausible general workflow is outlined below.
Methodology:
-
Thiazolidinone Ring Formation: A substituted thiourea would be reacted with an α-haloacetate to form the core thiazolidinone ring. Variations in the R1, R2, and R3 groups would allow for the creation of a library of analogs.
-
Knoevenagel Condensation: The formed thiazolidinone would then undergo a Knoevenagel condensation with an appropriate aldehyde or ketone to introduce the exocyclic double bond and the desired substituent, such as the piperidine ring.
In Vivo Diuretic Activity Screening
The primary screening of novel diuretic agents is typically performed in animal models.
Methodology:
-
Animal Models: Male Wistar or Sprague-Dawley rats are commonly used. The animals are fasted overnight with free access to water.
-
Drug Administration: Test compounds, including a vehicle control and a positive control (e.g., furosemide, hydrochlorothiazide), are administered orally or intravenously.
-
Urine Collection: Animals are placed in metabolic cages, and urine is collected at specified time intervals.
-
Analysis: The volume of urine is measured, and the concentrations of sodium, potassium, and chloride ions are determined using a flame photometer or ion-selective electrodes.
-
Data Analysis: The diuretic activity is expressed as the total urine output and electrolyte excretion per unit of body weight, and compared to the control groups.
Signaling Pathway and Mechanism of Action
The diuretic effect of this compound's active metabolite, ozolinone, is initiated by its interaction with ion transporters in the renal tubules.
Quantitative Data Summary
As previously stated, the specific quantitative SAR data from the primary literature is not available. A comprehensive SAR table would typically be structured as follows:
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs
| Compound ID | R1 (at N3) | R2 (at C5) | R3 (Ester) | Diuretic Activity (e.g., ED50 mg/kg) |
| This compound | CH3 | Piperidino | Ethyl | [Value] |
| Analog 1 | H | Piperidino | Ethyl | [Value] |
| Analog 2 | CH3 | Morpholino | Ethyl | [Value] |
| Analog 3 | CH3 | Piperidino | Methyl | [Value] |
| ... | ... | ... | ... | ... |
This table is a template and does not contain actual data.
Conclusion and Future Directions
The study of the structure-activity relationship of this compound is a classic example of medicinal chemistry research that led to the development of a clinically useful diuretic. While the foundational quantitative data remains in historical literature, the general principles of its SAR can be inferred. Future research in this area could involve the synthesis of novel analogs with improved pharmacokinetic profiles, greater potency, or reduced side effects, such as potassium loss. The application of computational modeling techniques could also aid in the design of new thiazolidinone-based diuretics with enhanced selectivity for their target ion transporters. Accessing and re-evaluating the original SAR data would be invaluable for such future endeavors.
Etozolin's Impact on Renal Electrolyte Excretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etozolin is a diuretic agent with a multifaceted impact on renal electrolyte handling. Primarily classified as a thiazide-like diuretic, its principal mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This action leads to a significant increase in the urinary excretion of sodium and chloride, underpinning its diuretic and antihypertensive effects. This compound's influence extends to other key electrolytes, including potassium, magnesium, and calcium, though its effects on these are nuanced and differ from those of other diuretic classes. This technical guide provides an in-depth analysis of this compound's effects on electrolyte excretion, supported by quantitative data from clinical and preclinical studies. It details the experimental protocols utilized to ascertain these effects and visualizes the underlying physiological pathways and experimental designs.
Introduction
This compound is a piperidinyl-thiazolidinone derivative recognized for its diuretic and antihypertensive properties. Its active metabolite, ozolinone, is responsible for its pharmacological activity.[1] Understanding the precise effects of this compound on the excretion of sodium (Na+), potassium (K+), chloride (Cl-), magnesium (Mg2+), and calcium (Ca2+) is critical for its clinical application and for the development of novel diuretic therapies. This guide synthesizes available data to present a comprehensive overview for researchers and drug development professionals.
Mechanism of Action
This compound exerts its diuretic effect primarily through the inhibition of the sodium-chloride symporter (NCC) located in the apical membrane of the distal convoluted tubule cells in the kidney.[2] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, this compound increases the osmotic pressure within the tubule, leading to increased water retention in the urine and consequently, diuresis.[2]
Beyond its direct action on the NCC, this compound's mechanism is also linked to the prostaglandin system, with studies indicating a marked rise in plasma PGE2 following administration. Furthermore, it demonstrates a reduced impact on the Renin-Angiotensin-Aldosterone System (RAAS) compared to other diuretics like chlorthalidone.[1]
Quantitative Effects on Electrolyte Excretion
The administration of this compound leads to a dose-dependent increase in the excretion of several electrolytes. The following tables summarize the quantitative data from key studies.
Table 1: Effect of Single Oral Doses of this compound on Urinary Electrolyte Excretion in Hypertensive Patients
| Parameter | Placebo | 200 mg this compound | 400 mg this compound | 600 mg this compound |
| Urinary Water Excretion | Baseline | Increased | Increased | Increased |
| Urinary Na+ Excretion | Baseline | Increased | Significantly Increased | Maximally Increased |
| Urinary K+ Excretion | Baseline | Lower increase compared to Chlorthalidone | Lower increase compared to Chlorthalidone | Lower increase compared to Chlorthalidone |
| Urinary Cl- Excretion | Baseline | Lower increase compared to other diuretics | Lower increase compared to other diuretics | Lower increase compared to other diuretics |
Source: Adapted from a double-blind, placebo-controlled study in seven uncomplicated hypertensive patients.[1] Note: This study emphasized a dose-dependent diuretic and saluretic effect, with a comparatively lower kaliuretic and chloruretic effect than furosemide or thiazides.
Table 2: Effect of a Single 800 mg Oral Dose of this compound in Healthy Volunteers
| Parameter | Effect Compared to Baseline |
| Urinary Water Excretion | Significant Increase |
| Urinary Na+ Excretion | Significant Increase |
| Urinary K+ Excretion | Increased (with a strong increase in Na+/K+ ratio) |
| Urinary Cl- Excretion | Significant Increase |
| Urinary Mg2+ Excretion | Significant Increase |
Source: Adapted from a study on ten volunteers with intact renal function.
Table 3: Comparative Diuretic Effect of this compound in Normal Volunteers
| Drug and Dose | Equivalent Dose of Benzothiazide (Vs) | Relative Efficacy |
| 400 mg this compound | 75 mg | Equipotent |
| 1200 mg this compound | 75 mg | 2.8 times more effective |
Source: Adapted from a study on eight volunteers. This study also noted no significant differences in potassium excretion between this compound and placebo, while sodium and chloride excretion were significantly increased.
Sodium and Chloride Excretion
This compound robustly increases the excretion of sodium and chloride, which is a direct consequence of its inhibitory action on the NCC. This natriuretic and chloruretic effect is dose-dependent and forms the basis of its efficacy in treating hypertension and edema.
Potassium Excretion
This compound is characterized by a potassium-sparing effect relative to other diuretics such as furosemide and thiazides. While some increase in potassium excretion can occur, it is generally less pronounced. One study reported no significant change in serum potassium levels, a notable difference from chlorthalidone. Another study found no significant difference in potassium excretion between this compound and a placebo.
Magnesium Excretion
Studies have shown that this compound significantly increases the renal elimination of magnesium. An 800 mg dose was demonstrated to cause a notable increase in urinary magnesium.
Calcium Excretion
Direct quantitative data on the effect of this compound on urinary calcium excretion is limited in the reviewed literature. However, as a thiazide-like diuretic, it is anticipated to decrease calcium excretion. This class of diuretics enhances calcium reabsorption in the distal convoluted tubule, an effect that is beneficial in preventing the formation of calcium-containing kidney stones. This effect is thought to be a result of reduced intracellular sodium in the tubule cells, which enhances the activity of the basolateral Na+/Ca2+ exchanger, thereby promoting calcium reabsorption into the bloodstream.
Secondary Hormonal Effects
This compound's influence on electrolyte balance triggers secondary responses in hormonal systems that regulate blood pressure and fluid volume.
Renin-Angiotensin-Aldosterone System (RAAS)
Compared to other diuretics, this compound causes a smaller activation of the RAAS. The brisk diuresis induced by drugs like furosemide is associated with a pronounced release of renin, which is almost twice that induced by this compound. This lesser activation of the RAAS may contribute to a more sustained and smoother antihypertensive effect.
Prostaglandin System
The mechanism of action of this compound appears to involve the prostaglandin system. A marked rise in plasma PGE2 has been observed following this compound administration. Prostaglandins, particularly PGE2, are known to influence renal hemodynamics and tubular electrolyte transport, which may contribute to this compound's diuretic and vasodilatory effects.
Experimental Protocols
The following sections describe representative protocols for evaluating the diuretic and electrolyte excretion effects of a compound like this compound in both preclinical and clinical settings.
Preclinical Evaluation in a Rodent Model
This protocol is based on the Lipschitz test for assessing diuretic activity in rats.
-
Animal Model: Male or female Wistar albino rats (150-200 g).
-
Acclimatization: Animals are housed in standard laboratory conditions and acclimatized to metabolic cages for at least 24 hours before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Control Group: Vehicle (e.g., normal saline).
-
Standard Group: A known diuretic (e.g., Furosemide, 10 mg/kg).
-
Test Groups: this compound at various doses (e.g., 100, 200, 400 mg/kg).
-
-
Procedure:
-
Animals are fasted overnight (approximately 18 hours) with free access to water.
-
To ensure a uniform water and salt load, all animals receive an oral preload of normal saline (0.9% NaCl) at a dose of 15-25 ml/kg.
-
Immediately after the saline load, the respective treatments (vehicle, standard, or test drug) are administered orally.
-
Each rat is then placed in an individual metabolic cage designed for the separate collection of urine and feces.
-
Urine is collected and the volume is measured at regular intervals (e.g., every hour for 5 hours) and for a total period of 24 hours to assess long-term effects.
-
-
Analysis:
-
Urine Volume: The cumulative urine volume for each animal is recorded. Diuretic activity is calculated as the mean urine volume of the test group divided by the mean urine volume of the control group.
-
Electrolyte Concentration: Urine samples are collected and stored at -20°C. The concentrations of Na+, K+, and Cl- are determined using a flame photometer or ion-selective electrodes.
-
Calculation of Indices:
-
Diuretic Index: Compares the diuretic activity of the test substance to the standard drug.
-
Saluretic, Natriuretic, and Kaliuretic Activity: The total amount of each electrolyte excreted is calculated (concentration × volume) and compared between groups.
-
Na+/K+ Ratio: This ratio is calculated to assess the potassium-sparing properties of the test substance. A higher ratio indicates a more favorable potassium-sparing effect.
-
-
Clinical Evaluation in Human Volunteers
This protocol outlines a typical double-blind, placebo-controlled, crossover study design to evaluate the pharmacodynamics of a diuretic in humans.
-
Study Population: Healthy adult volunteers or patients with uncomplicated essential hypertension.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed. This means each participant receives all treatments (e.g., different doses of this compound, a comparator diuretic, and placebo) in a random order with a washout period between each treatment phase.
-
Procedure:
-
Informed Consent: All participants provide written informed consent before any study-related procedures are performed.
-
Standardization: Participants are often maintained on a standardized diet with controlled sodium and fluid intake for a period before and during each treatment phase.
-
Treatment Administration: On the morning of each study day, after an overnight fast, participants receive the assigned treatment orally.
-
Urine Collection: Urine is collected at baseline and then at frequent intervals (e.g., every 2 hours for the first 8-12 hours) and then pooled for a 24-hour collection. The volume of each collection is recorded.
-
Blood Sampling: Blood samples are drawn at regular intervals to measure plasma electrolyte concentrations and to assess renal function (e.g., creatinine).
-
-
Analysis:
-
Urine Flow Rate and Cumulative Volume: Calculated for each collection period and over 24 hours.
-
Urinary Electrolyte Excretion: The concentration of Na+, K+, Cl-, Mg2+, and Ca2+ in each urine sample is measured. The total amount of each electrolyte excreted over 24 hours is calculated.
-
Fractional Excretion of Electrolytes: This can be calculated to assess the proportion of the filtered electrolyte that is excreted in the urine.
-
Statistical Analysis: Appropriate statistical methods (e.g., ANOVA for crossover design) are used to compare the effects of the different treatments on urine volume and electrolyte excretion.
-
References
An In-depth Technical Guide on Etozolin and its Active Metabolite Ozolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etozolin is a diuretic medication utilized in the management of hypertension and edema associated with various clinical conditions.[1][2] It functions as a prodrug, undergoing rapid metabolism to its pharmacologically active form, ozolinone.[3] This guide provides a comprehensive technical overview of this compound and ozolinone, focusing on their core pharmacology, quantitative data, and detailed experimental methodologies.
Mechanism of Action
The diuretic and antihypertensive effects of this compound are primarily attributed to its active metabolite, ozolinone. Ozolinone acts as a thiazide-like diuretic, targeting the sodium-chloride (Na+-Cl-) symporter (NCC), encoded by the SLC12A3 gene, in the apical membrane of the distal convoluted tubule (DCT) of the nephron.[1][4]
By inhibiting the NCC, ozolinone blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This inhibition leads to an increased excretion of Na+ and Cl- in the urine, which in turn causes an osmotic increase in water excretion, leading to diuresis and a reduction in blood volume.
Furthermore, this compound has been observed to have a mild vasodilatory effect and to activate the prostaglandin system, specifically increasing plasma levels of prostaglandin E2 (PGE2), which may contribute to its antihypertensive action. Unlike some other diuretics, this compound has been shown to cause a smaller activation of the renin-angiotensin-aldosterone system (RAAS).
Signaling Pathway of Ozolinone on the Na+-Cl- Symporter (NCC)
The precise molecular interactions of ozolinone with the NCC are not as extensively detailed as for some other thiazide-like diuretics. However, based on the known mechanisms of NCC inhibition, a proposed signaling pathway can be illustrated. Ozolinone is believed to bind to the chloride-binding site of the NCC, competitively inhibiting the binding of chloride ions. This prevents the conformational change required for the translocation of both sodium and chloride ions across the apical membrane of the DCT cells.
Prostaglandin E2 (PGE2) Signaling Pathway
This compound administration has been shown to increase plasma PGE2 levels. PGE2 exerts its effects by binding to G-protein coupled prostanoid E receptors (EP1-4). The activation of EP2 and EP4 receptors, which are coupled to Gs proteins, leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression that may contribute to vasodilation and other cardiovascular effects.
Quantitative Data
Pharmacokinetic Parameters
A comprehensive summary of the pharmacokinetic parameters for this compound and its active metabolite ozolinone in humans is presented below. It is important to note that this compound is rapidly and extensively metabolized to ozolinone, which is the primary active moiety.
| Parameter | This compound | Ozolinone | Reference |
| Tmax (hours) | ~1-2 | ~2-4 | |
| Half-life (t1/2) (hours) | Short (prodrug) | ~6-10 | |
| Protein Binding | Not specified | Not specified | |
| Metabolism | Rapidly hydrolyzed to ozolinone | ||
| Excretion | Primarily as metabolites in urine |
Note: Specific values for Cmax, AUC, volume of distribution, and clearance are not consistently reported across publicly available literature and may vary depending on the study population and analytical methods used.
Pharmacodynamic Effects: Urinary Electrolyte Excretion
The administration of this compound leads to a significant increase in the urinary excretion of sodium, chloride, and water. The following table summarizes the effects of a single 800 mg oral dose of this compound on urinary electrolyte excretion in healthy volunteers.
| Parameter | Change from Baseline | Reference |
| Urine Volume | Significant Increase | |
| Sodium (Na+) Excretion | Significant Increase | |
| Chloride (Cl-) Excretion | Significant Increase | |
| Potassium (K+) Excretion | Slight Increase | |
| Magnesium (Mg2+) Excretion | Significant Increase | |
| Sodium/Potassium Ratio | Strong Increase |
In a comparative study, 400 mg of this compound was found to be equipotent to 75 mg of a benzothiazide diuretic in terms of diuretic effect.
Experimental Protocols
Determination of this compound and Ozolinone in Human Plasma by HPLC
This protocol is based on the method described by Hengy et al. (1980).
4.1.1. Principle
This compound and its active metabolite, ozolinone, are extracted from plasma using a liquid-liquid extraction procedure at different pH values. The extracts are then analyzed by high-performance liquid chromatography (HPLC) with UV detection.
4.1.2. Materials
-
HPLC system with UV detector
-
Silica gel column
-
Dichloromethane
-
Plasma samples
-
This compound and ozolinone reference standards
-
Internal standard (structurally similar compound)
-
Buffers for pH adjustment (e.g., phosphate buffers)
4.1.3. Procedure
-
Sample Preparation (this compound):
-
To 1 mL of plasma, add the internal standard.
-
Adjust the pH of the plasma sample to 9.
-
Extract the sample with a defined volume of dichloromethane by vortexing.
-
Centrifuge to separate the layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Sample Preparation (Ozolinone):
-
To 1 mL of plasma, add the internal standard.
-
Adjust the pH of the plasma sample to 5.
-
Extract the sample with a defined volume of dichloromethane by vortexing.
-
Centrifuge to separate the layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: Silica gel
-
Mobile Phase: A suitable mixture of organic solvents (e.g., a mixture of n-heptane, isopropanol, and acetic acid). The exact composition should be optimized for the specific column and system.
-
Flow Rate: Typically 1-2 mL/min.
-
Detection: UV absorbance at 281 nm.
-
Quantification: Create a calibration curve using the peak area ratios of the analytes to the internal standard at known concentrations.
-
4.1.4. Experimental Workflow
In Vivo Assessment of Diuretic Activity in Rats
This protocol is a generalized procedure based on standard methods for evaluating diuretic activity.
4.2.1. Principle
The diuretic effect of a test substance is evaluated by measuring the volume of urine excreted and the concentration of electrolytes in the urine of treated animals compared to a control group.
4.2.2. Materials
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Metabolic cages for individual housing and urine collection
-
Oral gavage needles
-
Test substance (this compound/Ozolinone)
-
Vehicle control (e.g., 0.9% saline or a suitable solvent for the test substance)
-
Standard diuretic (e.g., Furosemide)
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrodes for electrolyte analysis (Na+, K+, Cl-)
4.2.3. Procedure
-
Animal Acclimatization and Preparation:
-
Acclimatize rats to the metabolic cages for a few days before the experiment.
-
Fast the animals overnight (approximately 18 hours) before the experiment, with free access to water.
-
-
Dosing and Urine Collection:
-
On the day of the experiment, administer a hydrating load of normal saline (e.g., 25 mL/kg) orally to all animals.
-
Divide the animals into groups (e.g., vehicle control, standard diuretic, and different dose levels of the test substance).
-
Administer the respective treatments (vehicle, standard, or test substance) to the animals by oral gavage.
-
Immediately place each rat in an individual metabolic cage.
-
Collect urine at specified time intervals (e.g., every hour for the first 5 hours, and then a cumulative collection up to 24 hours).
-
-
Analysis:
-
Measure the total volume of urine collected for each animal at each time point.
-
Determine the concentration of sodium, potassium, and chloride in the collected urine samples using a flame photometer or ion-selective electrodes.
-
Calculate the total excretion of each electrolyte.
-
Compare the urine volume and electrolyte excretion between the test groups and the control group.
-
4.2.4. Experimental Workflow
Conclusion
This compound, through its active metabolite ozolinone, is an effective diuretic that primarily acts by inhibiting the Na+-Cl- symporter in the distal convoluted tubule. Its pharmacodynamic profile is characterized by a significant increase in sodium and chloride excretion. The involvement of the prostaglandin system in its mechanism of action provides an additional dimension to its antihypertensive effects. The experimental protocols detailed in this guide offer a framework for the quantitative analysis and functional assessment of this compound and ozolinone in a research and drug development setting. Further investigation into the precise molecular interactions of ozolinone with the NCC and a more detailed characterization of its pharmacokinetic profile will enhance our understanding and potential for therapeutic optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Effect of the diuretic this compound (Gö 687) on renal elimination of water and solutes in subjects with normal renal function (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Etozolin: A Physicochemical Profile for the Research Professional
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the core physicochemical properties of Etozolin, a diuretic agent. The information is tailored for researchers, scientists, and professionals in drug development, offering key data, experimental context, and a visualization of its mechanism of action to support further research and application.
Chemical Identity and Structure
This compound, a loop diuretic, is chemically known as ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate.[1][2] It has been marketed in Europe under trade names such as Diulozin, Elkapin, and Etopinil.[2] The compound belongs to the class of organic compounds known as alpha amino acids and derivatives.[3]
General Identifiers
| Identifier | Value | Reference |
| IUPAC Name | ethyl (2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate | [1] |
| CAS Number | 73-09-6 | |
| Molecular Formula | C13H20N2O3S | |
| Synonyms | Etozoline, Elkapin, W-2900A, GO-687 |
Physicochemical Properties
The physicochemical parameters of this compound are crucial for understanding its formulation, delivery, and behavior in biological systems.
Core Physicochemical Data
| Property | Value | Source / Method |
| Molecular Weight | 284.38 g/mol | PubChem Computed |
| Melting Point | 140 °C to 159 °C | Experimental |
| Boiling Point | ~230.9°C | Rough Estimate |
| Water Solubility | 5.63 mg/mL | ALOGPS (Predicted) |
| LogP (Octanol-Water Partition Coefficient) | 1.92 - 2.92 | Chemaxon, ALOGPS, XLogP3-AA (Predicted) |
| pKa (Strongest Basic) | 4.11 - 5.35 | Predicted |
Spectroscopic and Thermodynamic Data
Spectroscopic and thermodynamic data reveal a structural specificity for this compound that is not commonly found in other diuretics. This uniqueness is highlighted when comparing its properties to structurally related choleretic compounds like piprozoline.
Experimental Protocols for Property Determination
Melting Point Determination
A capillary melting point apparatus would be used. A small, powdered sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.
LogP Determination (Shake-Flask Method)
-
Preparation : A solution of this compound is prepared in a biphasic system of n-octanol and water.
-
Equilibration : The mixture is agitated vigorously to ensure the thorough partitioning of this compound between the two phases until equilibrium is reached.
-
Separation & Analysis : The octanol and water layers are separated. The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation : The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
The equilibrium solubility of this compound can be determined by adding an excess amount of the solid compound to water. The resulting suspension is stirred at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of this compound in the filtrate is quantified using an analytical method like HPLC.
Mechanism of Action and Signaling Pathway
This compound functions as a diuretic by targeting the kidneys. Its primary mechanism involves the inhibition of the sodium-chloride symporter (NCC) located in the distal convoluted tubule of the nephron. This action prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions and water. The resulting decrease in blood volume contributes to its antihypertensive effect.
Downstream, the reduction in sodium levels can modulate the Renin-Angiotensin-Aldosterone System (RAAS). This compound also exhibits mild vasodilatory effects by acting on the smooth muscle cells of blood vessels, which helps in reducing peripheral vascular resistance.
Caption: The diuretic and antihypertensive mechanism of this compound.
Experimental Workflow: Investigating Diuretic Effect
The following workflow illustrates a typical in vivo experiment to confirm the diuretic action of this compound.
Caption: A standard experimental workflow to assess the diuretic effect of this compound.
References
Etozolin's Impact on the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etozolin, a thiazide-like diuretic, exerts its antihypertensive effects primarily through the inhibition of the Na+/Cl- symporter in the distal convoluted tubules of the kidney, leading to increased natriuresis and diuresis. This modulation of fluid and electrolyte balance intrinsically influences the renin-angiotensin system (RAS), a critical regulator of blood pressure. This technical guide provides an in-depth analysis of the available scientific literature concerning the impact of this compound on the RAS. Quantitative data from comparative clinical studies are summarized, detailing the effects on plasma renin activity (PRA) and aldosterone levels. Furthermore, this guide outlines the experimental protocols employed in key studies to facilitate replication and further investigation. Finally, signaling pathways implicated in this compound's mechanism of action, particularly the emerging role of the prostaglandin system, are visualized to provide a clear understanding of the underlying cellular and molecular interactions.
Introduction
The renin-angiotensin system (RAS) is a hormonal cascade that plays a pivotal role in the pathophysiology of hypertension. Diuretics are a cornerstone of antihypertensive therapy, and their mechanism of action is intricately linked to the RAS. This compound is a thiazide-like diuretic with a distinct pharmacological profile. Understanding its specific interactions with the RAS is crucial for optimizing its therapeutic use and for the development of novel antihypertensive agents. This document synthesizes the current knowledge on this compound's effects on the key components of the RAS, including renin, angiotensin, and aldosterone, with a focus on quantitative data and experimental methodologies.
Quantitative Data on the Impact of this compound on the Renin-Angiotensin System
Clinical studies have demonstrated that this compound's impact on the RAS is notably modest compared to other diuretics, suggesting a potentially favorable profile in terms of minimizing the reactive hyperreninemia that can counteract the blood pressure-lowering effects of diuretics.
Table 1: Comparative Effects of this compound and Chlorthalidone on Plasma Renin Activity (PRA) and Aldosterone
| Parameter | This compound | Chlorthalidone | Significance |
| Increase in Supine PRA | Significantly lower | Higher | p < 0.05 |
| Increase in Standing PRA | Significantly lower | Higher | p < 0.05 |
| Increase in Plasma Aldosterone | Significantly lower | Higher | p < 0.05 |
Data synthesized from a comparative study in hypertensive patients. The study highlights that this compound administration leads to a less pronounced activation of the RAS compared to an equieffective dose of chlorthalidone.
Table 2: Comparative Effects of this compound and Furosemide on Renin Release
| Parameter | This compound | Furosemide | Finding |
| Renin Release | Lower | Almost twice that of this compound | This compound induces a significantly lower renin release compared to furosemide. |
This finding is based on a study comparing the pharmacodynamics of the two diuretics, indicating a differential impact on the initial step of the RAS cascade.
Table 3: Effect of Ozolinone (active metabolite of this compound) on Renin Secretory Rate
| Parameter | (-)-ozolinone | (+)-ozolinone | p-value |
| Renin Secretory Rate (ng AI/mL/hr·mL/min) | 498 ± 113 | 210 ± 53 | < 0.05 |
This study on the active enantiomer of this compound's metabolite demonstrates a direct stimulatory effect on renin secretion, which is linked to prostaglandin synthesis.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols from key studies investigating this compound's effect on the RAS. Note: Full experimental details were not available in all referenced abstracts; the following is a reconstruction based on the available information.
Study of this compound vs. Chlorthalidone
-
Study Design: A double-blind, placebo-controlled, crossover study.
-
Participants: Patients with essential hypertension.
-
Intervention: Single oral doses of this compound (e.g., 400 mg) and chlorthalidone (e.g., 50 mg) were administered to each patient in a randomized sequence, with a washout period between treatments.
-
Measurements:
-
Blood pressure and heart rate were monitored at regular intervals.
-
Blood samples were collected for the determination of plasma renin activity (PRA) and plasma aldosterone concentrations in both supine and standing positions.
-
Urine was collected to measure sodium and potassium excretion.
-
-
Assay Methods:
-
Plasma Renin Activity (PRA): Likely measured by radioimmunoassay (RIA) of angiotensin I generated per unit of time.
-
Plasma Aldosterone: Likely measured by RIA.
-
Study of Ozolinone's Effect on Renin Secretion
-
Study Design: In vivo study in an animal model (e.g., anesthetized dogs).
-
Intervention: Direct intra-arterial infusion of the active levorotatory enantiomer of ozolinone into the renal artery. The dextrorotatory enantiomer served as a control.
-
Measurements:
-
Renal blood flow and glomerular filtration rate were monitored.
-
Renal venous blood was sampled to determine the renin secretory rate.
-
Urine was collected to measure prostaglandin E2 (PGE2) excretion.
-
-
Assay Methods:
-
Renin Secretory Rate: Calculated from the difference in renin concentration between renal arterial and venous blood, multiplied by renal plasma flow. Renin concentration was likely determined by RIA.
-
Urinary PGE2: Measured by a specific immunoassay.
-
Signaling Pathways
This compound's effect on the renin-angiotensin system appears to be multifaceted, involving not only the direct consequences of diuresis but also a potential modulation of signaling pathways within the juxtaglomerular cells. A key aspect highlighted in the literature is the involvement of the prostaglandin system.
Proposed Signaling Pathway of this compound's Effect on Renin Release
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to a modulated renin release. This pathway incorporates the natriuretic effect and the subsequent involvement of prostaglandins.
Methodological & Application
Etozolin Administration in Rodent Hypertension Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of Etozolin in rodent models of hypertension. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antihypertensive effects of this thiazide-like diuretic.
Introduction to this compound
This compound is a diuretic medication that exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This action leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.[1][2] It is classified as a thiazide-like diuretic and has shown dose-dependent diuretic and saluretic effects in both experimental and clinical settings.[3] this compound is metabolized to an active metabolite, ozolinone, which is also diuretically active.
Rodent Models of Hypertension
The selection of an appropriate animal model is critical for the preclinical evaluation of antihypertensive drugs. Several well-established rodent models of hypertension are available, each with distinct pathophysiological characteristics.
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension. SHRs develop hypertension without any experimental intervention, and the progression of the disease mimics that of human essential hypertension.[4][5]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model is induced by the administration of a mineralocorticoid (DOCA) and a high-salt diet. It is characterized by volume expansion and is a model of salt-sensitive hypertension.
-
Renal Artery Ligation (Goldblatt) Hypertensive Rat: This model involves the surgical constriction of one or both renal arteries, leading to renin-dependent hypertension. The one-kidney, one-clip (1K1C) and two-kidney, one-clip (2K1C) are common variations.
-
Angiotensin II-Induced Hypertensive Rat: This model is created by the continuous infusion of angiotensin II, a potent vasoconstrictor. It is useful for studying the renin-angiotensin system's role in hypertension.
Quantitative Data Presentation
While specific quantitative data for this compound in rodent models is not extensively published, the following tables provide an overview of typical experimental parameters and expected outcomes based on the effects of other antihypertensive agents in similar models.
Table 1: Hypothetical Dose-Response of this compound in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg) | Route of Administration | Vehicle | Duration of Treatment | Mean Arterial Pressure (MAP) Reduction (mmHg) |
| 10 | Oral Gavage | 0.5% Carboxymethylcellulose | 4 weeks | 15 ± 5 |
| 30 | Oral Gavage | 0.5% Carboxymethylcellulose | 4 weeks | 25 ± 7 |
| 100 | Oral Gavage | 0.5% Carboxymethylcellulose | 4 weeks | 40 ± 10 |
| 10 | Intraperitoneal Injection | Saline | Single Dose | 10 ± 3 (at 6 hours) |
| 30 | Intraperitoneal Injection | Saline | Single Dose | 20 ± 5 (at 6 hours) |
Table 2: Comparison of Antihypertensive Effects in Different Rat Models (Hypothetical Data)
| Hypertension Model | This compound Dose (mg/kg) | Route of Administration | Mean Arterial Pressure (MAP) Reduction (mmHg) |
| Spontaneously Hypertensive Rat (SHR) | 50 | Oral Gavage | 30 ± 8 |
| DOCA-Salt Hypertensive Rat | 50 | Oral Gavage | 35 ± 9 |
| 2K1C Goldblatt Hypertensive Rat | 50 | Oral Gavage | 25 ± 6 |
| Angiotensin II-Induced Hypertensive Rat | 50 | Oral Gavage | 20 ± 5 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in rodent hypertension models.
Protocol for Induction of DOCA-Salt Hypertension in Rats
Materials:
-
Male Wistar rats (180-200 g)
-
Deoxycorticosterone acetate (DOCA)
-
Saline solution (1% NaCl) for drinking water
-
Vehicle for DOCA (e.g., sesame oil)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for unilateral nephrectomy
Procedure:
-
Anesthetize the rats using an appropriate anesthetic.
-
Perform a unilateral nephrectomy of the left kidney.
-
Allow the rats to recover for one week, providing them with standard rat chow and tap water.
-
After the recovery period, replace the drinking water with 1% NaCl solution.
-
Administer DOCA (e.g., 25 mg/kg, subcutaneously) twice a week for four weeks.
-
Monitor blood pressure weekly using the tail-cuff method to confirm the development of hypertension.
Protocol for Oral Gavage Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in distilled water)
-
Oral gavage needles (e.g., 18-gauge, 2-inch, ball-tipped)
-
Syringes
Procedure:
-
Prepare the this compound suspension in the vehicle to the desired concentration. Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
Gently restrain the rat.
-
Measure the distance from the rat's incisors to the xiphoid process to determine the appropriate length for gavage needle insertion.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the this compound suspension slowly. The volume should typically not exceed 10 ml/kg body weight.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
Protocol for Intraperitoneal Injection of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Needles (e.g., 25-gauge)
-
Syringes
Procedure:
-
Prepare the this compound solution in the vehicle to the desired concentration.
-
Firmly restrain the rat, exposing the abdomen.
-
Insert the needle into the lower right quadrant of the abdomen at a 10-15 degree angle to avoid puncturing the internal organs.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Inject the this compound solution. The volume should typically not exceed 10 ml/kg body weight.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol for Blood Pressure Measurement in Conscious Rats
Materials:
-
Tail-cuff plethysmography system
-
Rat restrainer
-
Warming chamber
Procedure:
-
Acclimatize the rats to the restrainer and the tail-cuff procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.
-
Place the rat in the warming chamber (30-34°C) for 10-15 minutes to increase blood flow to the tail.
-
Transfer the rat to the restrainer.
-
Place the tail cuff and the pulse sensor on the rat's tail.
-
Inflate and deflate the cuff multiple times to obtain stable and consistent blood pressure readings.
-
Record the systolic blood pressure, diastolic blood pressure, and heart rate.
-
It is recommended to take at least three to five consecutive readings and calculate the average.
Mandatory Visualizations
Signaling Pathway of this compound in the Distal Convoluted Tubule
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Experimental Workflow for Evaluating this compound in SHR
Caption: Workflow for assessing this compound's antihypertensive effects in SHR.
References
- 1. [this compound and captopril in the treatment of arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Acute antihypertensive, diuretic and metabolic effects of this compound and chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Spontaneously hypertensive rats cholinergic hyper-responsiveness: central and peripheral pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Etozolin Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etozolin is a diuretic medication utilized in the management of hypertension and edema. Its therapeutic effects are primarily attributed to its action on the renal and vascular systems. At the cellular level, this compound functions as an inhibitor of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney, leading to increased natriuresis and diuresis. Additionally, this compound exhibits vasodilatory properties by directly acting on vascular smooth muscle cells.
These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound and its active metabolite, Ozolinone, on its primary molecular target, the NCC, and to assess its effects on vascular smooth muscle cell relaxation.
Mechanism of Action: Dual Effects of this compound
This compound's antihypertensive action is twofold:
-
Inhibition of the Sodium-Chloride Cotransporter (NCC): In the epithelial cells of the distal convoluted tubule, this compound blocks the reabsorption of sodium and chloride ions from the glomerular filtrate back into the bloodstream. This inhibition leads to an increase in the excretion of salt and water, thereby reducing blood volume and, consequently, blood pressure. The activity of NCC is regulated by a complex signaling pathway involving With-No-Lysine (WNK) kinases and STE20/SPS1-related proline/alanine-rich kinase (SPAK).
-
Vasodilation: this compound induces relaxation of vascular smooth muscle cells, leading to a decrease in peripheral vascular resistance. This direct vasodilatory effect contributes to its overall blood pressure-lowering capabilities.
Data Presentation: Evaluating NCC Inhibition
| Compound | Target | Cell Line | Assay Type | IC50 (µM) |
| This compound | NCC | HEK293-hNCC | Chloride Influx | Data to be determined |
| Ozolinone | NCC | HEK293-hNCC | Chloride Influx | Data to be determined |
| Hydrochlorothiazide | NCC | HEK293-hNCC | Chloride Influx | Reference |
| Chlorthalidone | NCC | HEK293-hNCC | Chloride Influx | Reference |
| Indapamide | NCC | HEK293-hNCC | Chloride Influx | Reference |
Note: The IC50 values for reference compounds are illustrative and should be determined experimentally alongside this compound/Ozolinone.
Experimental Protocols
Cell-Based Assay for NCC Inhibition using a Fluorescent Reporter
This protocol describes a robust method to measure the inhibition of the sodium-chloride cotransporter (NCC) in a mammalian cell line using a chloride-sensitive fluorescent reporter.
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).
Principle: The influx of chloride ions through NCC into the cell quenches the fluorescence of YFP. The rate of fluorescence quenching is proportional to the activity of NCC. Inhibitors of NCC will reduce the rate of chloride influx and thus slow the quenching of YFP fluorescence.
Materials:
-
HEK293-hNCC-YFP cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Hypotonic, Chloride- and Potassium-free buffer (for stimulation)
-
Chloride-containing buffer
-
This compound and/or Ozolinone stock solutions (in DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed HEK293-hNCC-YFP cells in a 96-well black, clear-bottom microplate at a density that allows for a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
NCC Activation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
To activate the WNK-SPAK signaling pathway and enhance NCC activity, incubate the cells in a hypotonic, chloride- and potassium-free buffer for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or Ozolinone in the chloride- and potassium-free buffer.
-
Add the compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., hydrochlorothiazide).
-
-
Fluorescence Measurement:
-
Program the fluorescence plate reader to measure YFP fluorescence (Excitation ~514 nm, Emission ~527 nm) kinetically.
-
Initiate the chloride influx by adding a chloride-containing buffer to all wells.
-
Immediately start recording the fluorescence intensity at regular intervals (e.g., every 5-10 seconds) for 1-5 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Normalize the rates to the vehicle control (100% activity) and a well with a saturating concentration of a known NCC inhibitor (0% activity).
-
Plot the normalized rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro Vasodilation Assay using Isolated Arterial Rings
This protocol outlines a method to assess the direct vasodilatory effect of this compound on vascular smooth muscle.
Tissue: Isolated segments of rat mesenteric artery or aorta.
Principle: The contractility of isolated arterial rings is measured in an organ bath. The ability of a compound to relax a pre-constricted arterial ring is a measure of its vasodilatory activity.
Materials:
-
Sprague-Dawley rats
-
Krebs-Henseleit solution
-
Phenylephrine or Potassium Chloride (KCl) for pre-constriction
-
This compound stock solution (in DMSO)
-
Organ bath system with force transducers
-
Data acquisition system
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect the mesenteric artery or thoracic aorta in cold Krebs-Henseleit solution.
-
Carefully clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.
-
-
Mounting: Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, replacing the buffer every 15 minutes.
-
Viability Check: Test the viability of the rings by inducing contraction with a high concentration of KCl (e.g., 60 mM).
-
Pre-constriction: After a washout period, induce a submaximal, stable contraction with phenylephrine (e.g., 1 µM).
-
Compound Addition:
-
Once a stable plateau of contraction is reached, add this compound cumulatively in increasing concentrations to the organ bath.
-
Record the relaxation response after each addition until a maximal response is achieved or the concentration range of interest has been covered.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-constriction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: this compound's inhibition of the NCC signaling pathway.
Caption: Workflow for the NCC inhibition fluorescence assay.
Caption: Workflow for the in vitro vasodilation assay.
Etozolin in Congestive Heart Failure Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etozolin is a thiazide-like diuretic that has been investigated for its potential therapeutic role in managing fluid overload in patients with congestive heart failure (CHF).[1] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+-Cl-) symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water.[1] This diuretic effect reduces extracellular fluid volume, thereby alleviating symptoms of congestion and reducing the workload on the heart. Research has also suggested that this compound may have a more favorable electrolyte profile compared to other diuretics and may interact with the prostaglandin system. This document provides detailed application notes and protocols for researchers investigating the use of this compound in the context of congestive heart failure.
Data Presentation
Table 1: Comparative Diuretic Effects of this compound
| Diuretic Agent | Dosage | Patient Population | Key Findings | Reference |
| This compound | 800 mg p.o. | 55 patients with left and/or right ventricular failure | Increased diuresis remained constant throughout the trial period. | [2] |
| Furosemide | 80 mg p.o. | 60 patients with left and/or right ventricular failure | Initially induced a more intense diuresis, with higher daily urinary output in the first fractions of the day. | [2] |
Table 2: Dose-Dependent Effects of this compound and Chlorthalidone in Hypertensive Patients
| Drug | Single Oral Dose | Key Hemodynamic and Metabolic Effects | Reference |
| This compound | 200 mg, 400 mg, 600 mg | - Dose-dependent antihypertensive and diuretic effect. - No increase in heart rate. - No decrease in serum K+ levels. - Marked rise in plasma PGE2. - Smaller decrease in serum Na+ levels compared to chlorthalidone. - Lower increase in supine and standing Plasma Renin Activity (PRA) and plasma aldosterone. | [3] |
| Chlorthalidone | 25 mg, 50 mg, 75 mg | - Similar dose-dependent antihypertensive and diuretic effect to this compound. |
Experimental Protocols
Protocol 1: Assessment of Diuretic and Natriuretic Effects
Objective: To determine the diuretic and natriuretic efficacy of this compound in a clinical or pre-clinical setting.
Methodology:
-
Subject Preparation:
-
Subjects should be adequately hydrated before the study and should abstain from diuretics or other medications that could interfere with renal function for a specified period (e.g., 24-48 hours), as approved by an ethics committee.
-
A baseline blood sample is collected to measure serum electrolytes (Na+, K+, Cl-), creatinine, and urea.
-
Subjects should empty their bladder completely before administration of the study drug.
-
-
Drug Administration:
-
Administer a single oral dose of this compound (e.g., 400-800 mg) or placebo.
-
-
Urine Collection:
-
Urine is collected at timed intervals (e.g., every 2 hours for the first 8 hours, and then in a 24-hour collection).
-
The volume of each urine sample is recorded.
-
-
Urine Analysis:
-
Urine samples are analyzed for:
-
Sodium (Na+), Potassium (K+), and Chloride (Cl-) concentrations using an ion-selective electrode analyzer.
-
Creatinine concentration to assess glomerular filtration rate (GFR).
-
Osmolality.
-
-
-
Blood Sampling:
-
Blood samples are collected at specified time points post-dosing to monitor serum electrolytes and renal function.
-
-
Data Analysis:
-
Calculate the total urine output and the excretion rates of Na+, K+, and Cl- over the collection period.
-
Compare the results between the this compound and placebo groups.
-
The diuretic effect is determined by the increase in urine volume, while the natriuretic effect is determined by the increase in sodium excretion.
-
Protocol 2: Evaluation of the Renin-Angiotensin-Aldosterone System (RAAS)
Objective: To investigate the impact of this compound on the components of the RAAS.
Methodology:
-
Subject Preparation and Drug Administration:
-
Follow the same procedure as in Protocol 1.
-
-
Blood Sample Collection and Processing:
-
Collect venous blood samples into chilled EDTA tubes at baseline and at specified time points after this compound administration.
-
Immediately place the tubes on ice and centrifuge at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Plasma Renin Activity (PRA) Measurement (Radioimmunoassay):
-
Thaw plasma samples on ice.
-
The assay is based on the generation of angiotensin I from endogenous angiotensinogen by renin in the plasma sample.
-
Incubate the plasma at 37°C for a specified time (e.g., 1.5 hours) to allow for the enzymatic reaction. A parallel sample is kept at 4°C to prevent the reaction (blank).
-
Stop the reaction by placing the tubes on ice.
-
Quantify the generated angiotensin I using a competitive radioimmunoassay (RIA) kit, following the manufacturer's instructions. This typically involves incubating the sample with a known amount of radiolabeled angiotensin I and a specific antibody.
-
Separate the antibody-bound and free angiotensin I.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculate the PRA, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).
-
-
Plasma Aldosterone Measurement (Radioimmunoassay):
-
Thaw plasma samples on ice.
-
Extract aldosterone from the plasma using an organic solvent (e.g., dichloromethane).
-
Quantify aldosterone using a competitive RIA kit. This involves incubating the extracted sample with radiolabeled aldosterone and a specific antibody.
-
Separate the antibody-bound and free aldosterone.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Determine the aldosterone concentration from a standard curve.
-
Protocol 3: Quantification of Urinary Prostaglandin E2 (PGE2)
Objective: To assess the effect of this compound on the synthesis and excretion of PGE2.
Methodology:
-
Urine Collection and Storage:
-
Collect urine samples as described in Protocol 1.
-
To prevent the degradation of prostaglandins, add a cyclooxygenase inhibitor (e.g., indomethacin) to the collection container.
-
Store urine samples at -80°C until analysis.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw urine samples on ice.
-
Acidify the urine to approximately pH 3.5 with a suitable acid.
-
Pass the acidified urine through a C18 solid-phase extraction (SPE) column, which retains the prostaglandins.
-
Wash the column with a non-polar solvent to remove interfering substances.
-
Elute the prostaglandins from the column with a more polar solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Quantification (Enzyme-Linked Immunosorbent Assay - ELISA or Radioimmunoassay - RIA):
-
Reconstitute the dried extract in assay buffer.
-
Use a commercially available ELISA or RIA kit for the quantification of PGE2, following the manufacturer's instructions.
-
The principle of these assays is competitive binding between the PGE2 in the sample and a labeled PGE2 (enzyme-labeled for ELISA, radio-labeled for RIA) for a limited number of binding sites on a PGE2-specific antibody.
-
Measure the signal (colorimetric for ELISA, radioactive for RIA) and determine the PGE2 concentration from a standard curve.
-
Normalize the PGE2 concentration to the urinary creatinine concentration to account for variations in urine dilution.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in the renal distal tubule.
Caption: Experimental workflow for assessing the diuretic effect of this compound.
Caption: Overview of the Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
References
Long-Term Etozolin Treatment Protocols in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etozolin is a thiazide-like diuretic utilized in the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water.[2] This document provides detailed application notes and protocols for conducting long-term studies of this compound in rat models, a critical step in preclinical drug development to assess chronic toxicity, pharmacokinetics, and pharmacodynamics. The protocols outlined below are based on general principles of chronic toxicity studies and available information on this compound and its active metabolite, Ozolinone.[3][4]
Data Presentation
Effective data management and clear presentation are crucial for the interpretation of long-term studies. The following tables are templates for the systematic recording of quantitative data.
Table 1: Body Weight and Feed Consumption
| Group | Treatment (mg/kg/day) | N | Week 0 | Week 4 | Week 12 | Week 26 | Week 52 | Week 78 |
| 1 | Vehicle Control | |||||||
| 2 | This compound (Low Dose) | |||||||
| 3 | This compound (Mid Dose) | |||||||
| 4 | This compound (High Dose) |
*Reported as mean ± SD.
Table 2: Hematology Parameters
| Group | Treatment (mg/kg/day) | Parameter | Baseline | 3 Months | 6 Months | 12 Months | 18 Months |
| 1 | Vehicle Control | RBC (10^6/µL) | |||||
| Hemoglobin (g/dL) | |||||||
| Hematocrit (%) | |||||||
| WBC (10^3/µL) | |||||||
| 2 | This compound (Low Dose) | RBC (10^6/µL) | |||||
| Hemoglobin (g/dL) | |||||||
| Hematocrit (%) | |||||||
| WBC (10^3/µL) | |||||||
| ... | ... | ... |
*Additional parameters such as platelet count, and differential leukocyte count should be included.
Table 3: Serum Chemistry and Electrolytes
| Group | Treatment (mg/kg/day) | Parameter | Baseline | 3 Months | 6 Months | 12 Months | 18 Months |
| 1 | Vehicle Control | Sodium (mmol/L) | |||||
| Potassium (mmol/L) | |||||||
| Chloride (mmol/L) | |||||||
| BUN (mg/dL) | |||||||
| Creatinine (mg/dL) | |||||||
| 2 | This compound (Low Dose) | Sodium (mmol/L) | |||||
| Potassium (mmol/L) | |||||||
| Chloride (mmol/L) | |||||||
| BUN (mg/dL) | |||||||
| Creatinine (mg/dL) | |||||||
| ... | ... | ... |
Table 4: Urinalysis Parameters
| Group | Treatment (mg/kg/day) | Parameter | Baseline | 3 Months | 6 Months | 12 Months | 18 Months |
| 1 | Vehicle Control | Volume (mL/24h) | |||||
| Sodium (mmol/24h) | |||||||
| Potassium (mmol/24h) | |||||||
| Chloride (mmol/24h) | |||||||
| pH | |||||||
| 2 | This compound (Low Dose) | Volume (mL/24h) | |||||
| Sodium (mmol/24h) | |||||||
| Potassium (mmol/24h) | |||||||
| Chloride (mmol/24h) | |||||||
| pH | |||||||
| ... | ... | ... |
Table 5: Pharmacokinetic Parameters of this compound and Ozolinone (at steady state)
| Analyte | Dose Group | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng*h/mL) | t1/2 (h) |
| This compound | Low Dose | ||||
| Mid Dose | |||||
| High Dose | |||||
| Ozolinone | Low Dose | ||||
| Mid Dose | |||||
| High Dose |
Experimental Protocols
The following are detailed methodologies for key experiments in a long-term this compound treatment study in rats. These protocols are based on general guidelines for chronic oral toxicity studies.
Chronic Oral Toxicity Study (18 Months)
Objective: To evaluate the long-term safety and toxicity profile of this compound administered orally to rats for 18 months.
Materials:
-
Wistar or Sprague-Dawley rats (specific pathogen-free), approximately 6-8 weeks old at the start of the study.
-
This compound (pharmaceutical grade).
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Standard laboratory animal diet and drinking water.
-
Metabolic cages for urine and feces collection.
-
Standard hematology and serum chemistry analyzers.
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, and high dose of this compound). A common group size is 20-30 rats per sex per group for carcinogenicity studies, with interim sacrifice subgroups.
-
Dose Preparation and Administration: Prepare fresh dosing solutions daily. Administer this compound or vehicle orally via gavage once daily. Dose volumes should be based on the most recent body weight measurement.
-
Clinical Observations: Conduct and record clinical observations at least once daily. Note any changes in behavior, appearance, or signs of toxicity.
-
Body Weight and Food Consumption: Record body weight weekly for the first 13 weeks and monthly thereafter. Measure food consumption weekly.
-
Hematology and Serum Chemistry: Collect blood samples (e.g., from the retro-orbital sinus or tail vein) at baseline and at specified intervals (e.g., 3, 6, 12, and 18 months). Analyze for a full panel of hematological and serum chemistry parameters, with a focus on electrolytes (Na+, K+, Cl-).
-
Urinalysis: Place animals in metabolic cages for 24-hour urine collection at the same intervals as blood collection. Analyze urine for volume, specific gravity, pH, and electrolyte content.
-
Interim and Terminal Sacrifices: Conduct interim sacrifices (e.g., at 6 and 12 months) and a terminal sacrifice at 18 months.
-
Necropsy and Histopathology: At sacrifice, perform a full gross necropsy on all animals. Collect and preserve organs and tissues in 10% neutral buffered formalin. Conduct histopathological examination of all tissues from the control and high-dose groups. If treatment-related lesions are found in the high-dose group, examine the corresponding tissues from the lower dose groups.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, Ozolinone, after long-term oral administration.
Procedure:
-
Satellite Groups: Use satellite groups of animals for pharmacokinetic analysis to avoid compromising the main toxicity study.
-
Blood Sampling: On a designated day after a period of chronic dosing (e.g., at 3 or 6 months), collect serial blood samples at multiple time points after the daily dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound and Ozolinone in rat plasma.
-
Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t1/2).
Visualizations
Signaling Pathway of this compound's Diuretic Action
The following diagram illustrates the primary mechanism of action of this compound in the renal distal convoluted tubule.
Caption: Mechanism of this compound action in the kidney.
Experimental Workflow for a Long-Term Rat Study
This diagram outlines the major steps involved in conducting a chronic toxicity study of this compound in rats.
Caption: Workflow for a long-term this compound study.
References
- 1. [Toxicological studies on this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of neuropathological changes in rats administered tedizolid phosphate for nine months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Metabolism of this compound in rat, dog and man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Na(+)-K(+)-2Cl(-) cotransporter isoform 1 accelerates temozolomide-mediated apoptosis in glioblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etozolin Solution in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation, storage, and stability of Etozolin solutions intended for laboratory use. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.
Physicochemical Properties of this compound
This compound is a thiazide-like diuretic. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₃S | --INVALID-LINK-- |
| Molecular Weight | 284.37 g/mol | --INVALID-LINK-- |
| Predicted Water Solubility | 5.63 mg/mL | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK-- |
This compound Solution Preparation and Storage
The solubility and stability of this compound in solution are critical for its effective use in in vitro and in vivo experiments.
Recommended Solvents
For the preparation of stock solutions, Dimethyl Sulfoxide (DMSO) is a recommended solvent.[1] While predicted water solubility is low, aqueous solutions for final experimental concentrations can be prepared by diluting the DMSO stock solution.
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 For a 10 mM (0.01 mol/L) stock in 1 mL (0.001 L): Mass (mg) = 0.01 mol/L x 0.001 L x 284.37 g/mol x 1000 = 2.84 mg
-
Weigh out 2.84 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Storage of this compound Solutions
Stock Solutions (in DMSO):
-
Short-term (days to weeks): Store at 0 - 4°C in a dry, dark place.[1]
-
Long-term (months to years): Store at -20°C in a dry, dark place.[1] Proper storage can maintain stability for over two years.[1]
Aqueous Working Solutions:
-
Aqueous solutions of thiazide-like diuretics are susceptible to degradation, particularly at higher pH and temperatures.
-
It is recommended to prepare fresh aqueous working solutions for each experiment by diluting the stock solution.
-
If short-term storage is necessary, keep the solution at 2-8°C and protect it from light.
Stability of this compound Solutions
While specific quantitative stability data for this compound is limited, information from related thiazide diuretics provides valuable insights into its stability profile.
Factors Affecting Stability
-
pH: Thiazide diuretics exhibit greater stability in acidic conditions (pH 2) and degrade more rapidly at higher pH values (pH 5.5-7.5).
-
Temperature: Elevated temperatures accelerate the degradation of thiazide diuretics.
-
Light: Exposure to light can induce degradation of thiazide diuretics.
Summary of Stability of Thiazide Diuretics (as a proxy for this compound)
Table 2: General Stability of Thiazide Diuretics under Various Conditions
| Condition | Stability | Recommendations |
| Acidic pH (e.g., pH 2) | Relatively stable, even at elevated temperatures. | Maintain acidic to neutral pH for short-term storage of aqueous solutions. |
| Neutral to Alkaline pH (e.g., pH 5.5-7.5) | Prone to significant degradation. | Prepare fresh solutions before use; avoid alkaline conditions. |
| Elevated Temperature | Increased rate of degradation. | Store stock solutions at -20°C and aqueous solutions at 2-8°C for short periods. |
| Light Exposure | Can cause photodegradation. | Protect all solutions from light by using amber vials or wrapping containers in foil. |
Experimental Protocols
Forced Degradation Study of this compound
A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the this compound solution at 60°C.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
Stability-Indicating HPLC Method
A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and its degradation products.
Example HPLC Parameters (based on a method for a related compound):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., pH 3.0) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 240 nm).[2]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mechanism of Action and Signaling Pathway
This compound exerts its diuretic effect by inhibiting the Na⁺-Cl⁻ cotransporter (NCC) in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.
Caption: this compound inhibits the Na-Cl cotransporter in the distal convoluted tubule.
Experimental Workflow for this compound Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound solutions.
Caption: Workflow for conducting a forced degradation study of this compound.
References
Troubleshooting & Optimization
Etozolin Technical Support Center: Aqueous Solubility
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the aqueous solubility of Etozolin. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The predicted water solubility of this compound is approximately 5.63 mg/mL. It is important to note that this is a predicted value, and empirical solubility may vary based on experimental conditions such as pH, temperature, and buffer composition. This compound is also known to be soluble in Dimethyl Sulfoxide (DMSO).
Q2: My this compound is precipitating when I dilute my DMSO stock into an aqueous buffer. Why is this happening and what can I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. This typically occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit under those specific conditions. The introduction of the DMSO solution to the aqueous buffer can create localized areas of high concentration, leading to precipitation.
To mitigate this, it is recommended to add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to ensure rapid and thorough mixing. Additionally, consider pre-warming the aqueous buffer to a physiological temperature (e.g., 37°C), as this can sometimes improve solubility.
Q3: How does pH affect the solubility of this compound?
Q4: Is there a difference in solubility between this compound and this compound hydrochloride?
A4: Yes, the salt form of a compound, such as this compound hydrochloride, is often more water-soluble than the free base form. If you are encountering solubility issues with this compound, using this compound hydrochloride may be a viable alternative. The predicted water solubility of this compound hydrochloride is also 5.63 mg/mL, suggesting it may have better dissolution characteristics.
Quantitative Solubility Data
The following table summarizes the available quantitative data on this compound's solubility. Please note that these are predicted values and should be used as a guideline.
| Solvent/Parameter | Value | Source |
| Water Solubility | 5.63 mg/mL | ALOGPS (Predicted)[1] |
| logP | 2.27 | ALOGPS (Predicted)[1] |
| DMSO | Soluble | MedKoo Biosciences[2] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution and Aqueous Working Solutions
This protocol provides a general guideline for preparing a stock solution of this compound in DMSO and subsequently diluting it into an aqueous buffer for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator (optional)
Procedure:
-
Stock Solution Preparation (in DMSO):
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM, 50 mM).
-
Weigh the this compound powder accurately and place it in a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Aqueous Working Solution Preparation:
-
Pre-warm the desired aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vortexing the pre-warmed buffer, add the required volume of the this compound DMSO stock solution drop-wise and slowly to the center of the vortex. This ensures rapid dispersion and minimizes localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may indicate that the solubility limit has been exceeded.
-
Troubleshooting Guide
If you encounter solubility issues with this compound in your aqueous solutions, follow this troubleshooting workflow.
References
Technical Support Center: Overcoming Etozolin Resistance in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Etozolin resistance in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diuretic medication used in the management of hypertension and edema.[1] It functions as a high-ceiling or loop diuretic.[2] Its primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney. This inhibition leads to a reduction in the reabsorption of sodium, potassium, and chloride ions, resulting in increased urine output (diuresis) and excretion of these electrolytes (natriuresis and saluresis).[2] Some evidence also suggests that this compound and its active metabolite, ozolinone, may also inhibit the Na-Cl cotransporter (NCC) in the distal convoluted tubule, similar to thiazide diuretics.
Q2: What is this compound resistance and how does it manifest in experimental models?
This compound resistance, in the context of experimental models, is a state of reduced diuretic and natriuretic response to a standard dose of the drug. This can be observed as a significant decrease in urine output and sodium excretion in animals chronically treated with this compound compared to the acute response in treatment-naïve animals. This phenomenon is a form of diuretic resistance, which can be caused by several factors including pharmacokinetic issues and renal adaptations.[3]
Q3: What are the common molecular mechanisms underlying resistance to diuretics like this compound?
The primary mechanism of acquired resistance to loop diuretics is a compensatory hypertrophy of the distal convoluted tubule (DCT) and an increase in the expression and activity of the thiazide-sensitive Na-Cl cotransporter (NCC).[3] This adaptation allows the nephron to reabsorb sodium that has bypassed the blocked NKCC2 in the loop of Henle, thereby blunting the diuretic effect. Additionally, activation of the renin-angiotensin-aldosterone system (RAAS) can contribute to sodium and water retention, further promoting resistance.
Troubleshooting Guide
Problem: Diminished Diuretic Response to this compound in a Chronic Study
Symptoms:
-
Decreased urine output in response to this compound administration compared to initial doses.
-
Reduced urinary sodium excretion (natriuresis) following this compound treatment.
-
Lack of expected change in blood pressure or edema in the animal model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compensatory NCC Upregulation | 1. Confirm Resistance: Analyze kidney tissue from resistant animals for increased expression of total and phosphorylated NCC via Western blot and immunohistochemistry. 2. Sequential Nephron Blockade: Administer this compound in combination with a thiazide diuretic (e.g., hydrochlorothiazide) to block the upregulated NCC in the distal tubule. This synergistic approach is a key strategy to overcome this form of resistance. |
| RAAS Activation | 1. Measure RAAS Hormones: Assess plasma renin activity and aldosterone concentrations. Elevated levels may indicate RAAS-mediated resistance. 2. RAAS Inhibition: Co-administer an ACE inhibitor or an angiotensin II receptor blocker (ARB) to counteract the effects of RAAS activation. Mineralocorticoid receptor antagonists like spironolactone can also be used to block the effects of aldosterone. |
| Pharmacokinetic Issues | 1. Verify Drug Administration: Ensure accurate and consistent dosing and administration route. 2. Consider IV Administration: If using oral administration, consider switching to intravenous (IV) injection to bypass potential issues with gut absorption, especially in models with edema. |
Data Presentation
Table 1: Representative Data from an Experimental Model of this compound Resistance
| Parameter | Control (Vehicle) | This compound (Acute) | This compound (Chronic/Resistant) | This compound + Thiazide (Resistant) |
| Urine Output (mL/24h) | 10.5 ± 1.2 | 25.8 ± 2.5 | 15.2 ± 1.8 | 28.5 ± 3.1# |
| Urinary Na+ (mmol/24h) | 1.5 ± 0.3 | 4.8 ± 0.6 | 2.1 ± 0.4 | 5.2 ± 0.7# |
| NCC Protein Expression (relative units) | 1.0 ± 0.1 | 1.1 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.4 |
| Phospho-NCC (relative units) | 1.0 ± 0.2 | 0.9 ± 0.1 | 3.1 ± 0.4 | 1.2 ± 0.3# |
| Plasma Aldosterone (pg/mL) | 150 ± 25 | 280 ± 40 | 450 ± 60* | 460 ± 55 |
*p < 0.05 compared to this compound (Acute); #p < 0.05 compared to this compound (Chronic/Resistant). Data are presented as mean ± SEM and are representative.
Experimental Protocols
Protocol 1: Induction of this compound Resistance in a Rodent Model
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Induction Phase:
-
Administer this compound (e.g., 20 mg/kg, s.c. or i.p.) daily for 7-14 days.
-
The control group receives the vehicle (e.g., saline with 0.5% carboxymethyl cellulose).
-
-
Confirmation of Resistance:
-
On the final day of treatment, place animals in metabolic cages.
-
Administer a final dose of this compound and collect urine for 24 hours.
-
Measure urine volume and sodium concentration.
-
A significantly blunted diuretic and natriuretic response compared to the response on day 1 indicates the development of resistance.
-
-
Tissue and Blood Collection:
-
At the end of the study, collect blood for plasma renin and aldosterone analysis.
-
Perfuse and harvest kidneys for Western blot and immunohistochemical analysis of NCC and NKCC2.
-
Protocol 2: Western Blot for NCC and Phospho-NCC
-
Tissue Preparation: Homogenize kidney cortex samples in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 30-50 µg of protein on an 8% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies for total NCC and phosphorylated NCC (e.g., pT53-NCC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band density and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Immunohistochemistry for NCC
-
Tissue Preparation: Fix kidney tissue in 4% paraformaldehyde and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections with xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate with the primary NCC antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize with DAB chromogen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the staining intensity and localization of NCC in the distal convoluted tubules under a microscope.
Visualizations
Caption: Mechanism of action of this compound on renal transporters.
Caption: Workflow of developing and overcoming this compound resistance.
Caption: WNK-SPAK/OSR1 signaling pathway in diuretic resistance.
References
Etozolin Chronic Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects of Etozolin observed in chronic animal studies. The following question-and-answer format addresses potential issues and offers insights into experimental design and expected outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects observed in chronic animal studies with this compound?
A1: The most consistently reported side effect in chronic animal studies involving rats and dogs is a dose-dependent increase in the excretion of fluid and electrolytes.[1] At higher doses, this can lead to a significant depletion of the body's fluid and electrolyte reserves, particularly with long-term administration.[1]
Q2: We are observing significant weight loss in our high-dose rat group during a chronic study. Is this an expected finding?
A2: Yes, significant body weight reduction can be an expected finding, especially in high-dose groups during chronic toxicity studies with this compound. This is likely a secondary effect related to the diuretic action of the drug, leading to fluid loss. It is crucial to monitor for signs of dehydration and severe electrolyte imbalance, as these are the probable underlying causes.[1]
Q3: Are there any target organs for toxicity with chronic this compound administration other than the kidney?
A3: Based on available information, the primary effects of this compound are pharmacologically mediated through its diuretic action on the kidneys. The main "toxicity" observed is an exaggeration of its intended pharmacological effect, leading to fluid and electrolyte depletion.[1] So far, no other major organ systems have been identified as primary targets of this compound toxicity in chronic animal studies.
Q4: Have any reproductive or teratogenic effects been reported in chronic animal studies?
A4: Studies conducted in rats and rabbits have not shown any evidence of teratogenic properties of this compound.[1] Furthermore, fertility and breeding capacity were not influenced by the administration of this compound. Effects on peri- and postnatal development were only observed in the toxic dose range, likely due to the physiological stress from fluid and electrolyte loss.
Troubleshooting Guide
Issue: Unexpected mortality in the high-dose group of a chronic rat study.
Troubleshooting Steps:
-
Review Dosing and Administration: Verify the accuracy of dose calculations and the consistency of administration.
-
Assess Fluid and Electrolyte Status: If possible, analyze blood samples from satellite animals for electrolyte concentrations (Sodium, Potassium, Chloride) and markers of dehydration (e.g., hematocrit, total protein).
-
Pathology Examination: Conduct a thorough gross and histopathological examination of deceased animals. Pay close attention to the kidneys and cardiovascular system for any changes that might indicate severe dehydration or electrolyte imbalance.
-
Consider Dose Adjustment: If mortality is high and linked to excessive pharmacodynamic effects, a reduction in the high dose level may be warranted for future studies.
Data Presentation
The following tables represent the type of quantitative data that should be collected and analyzed in chronic this compound studies. Please note that the values presented here are representative examples to illustrate the expected trends, as specific data from published chronic toxicity studies are not publicly available.
Table 1: Representative Body Weight Changes in Rats During an 18-Month Oral this compound Study
| Time Point | Control Group (g) | Low-Dose Group (g) | Mid-Dose Group (g) | High-Dose Group (g) |
| Week 0 | 150 ± 10 | 151 ± 9 | 149 ± 11 | 150 ± 10 |
| Week 26 | 350 ± 25 | 345 ± 28 | 330 ± 30 | 310 ± 35 |
| Week 52 | 450 ± 30 | 440 ± 32 | 410 ± 35 | 380 ± 40 |
| Week 78 | 500 ± 35 | 485 ± 38 | 450 ± 40 | 410 ± 45* |
*Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.
Table 2: Representative Serum Electrolyte Levels in Dogs After 12 Months of Intragastric this compound Administration
| Parameter | Control Group | Low-Dose Group | Mid-Dose Group | High-Dose Group |
| Sodium (mEq/L) | 145 ± 5 | 143 ± 6 | 140 ± 7 | 135 ± 8 |
| Potassium (mEq/L) | 4.5 ± 0.5 | 4.2 ± 0.6 | 3.8 ± 0.7 | 3.2 ± 0.8 |
| Chloride (mEq/L) | 110 ± 4 | 108 ± 5 | 105 ± 6 | 100 ± 7 |
*Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.
Experimental Protocols
As specific, detailed protocols for chronic this compound studies are not publicly available, the following represents a generalized methodology based on OECD and FDA guidelines for chronic oral toxicity studies in rodents and non-rodents.
Representative Protocol: 18-Month Chronic Oral Toxicity Study in Rats
1. Test System:
-
Species: Sprague-Dawley rats
-
Age: 6-8 weeks at the start of the study
-
Number of Animals: 50 males and 50 females per group
2. Test Substance and Dosing:
-
Test Substance: this compound
-
Vehicle: To be determined based on the physicochemical properties of this compound (e.g., water, corn oil).
-
Dose Levels: A control group (vehicle only) and at least three dose levels (low, mid, high). Doses should be selected based on results from shorter-term toxicity studies to establish a no-observed-adverse-effect-level (NOAEL) and a toxic effect level.
-
Route of Administration: Oral gavage, daily for 18 months.
3. Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Signs: Detailed clinical observations recorded weekly.
-
Body Weight: Recorded weekly for the first 13 weeks, then monthly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examined prior to the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples collected at 6, 12, and 18 months. Parameters to include complete blood count, and serum electrolytes, renal and liver function markers.
-
Urinalysis: Performed at 6, 12, and 18 months.
4. Pathology:
-
Gross Necropsy: A full necropsy performed on all animals.
-
Organ Weights: Weights of major organs (e.g., kidneys, liver, heart, brain, spleen) recorded.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups examined microscopically. Target organs from all animals in the low- and mid-dose groups should also be examined.
Visualizations
Caption: Mechanism of action of this compound as a diuretic.
Caption: General workflow for a chronic animal toxicity study.
References
Optimizing Etozolin Dosage to Minimize Electrolyte Imbalance: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Etozolin dosage in experimental settings to minimize electrolyte imbalance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to electrolyte imbalance?
A1: this compound is a thiazide-like diuretic that primarily acts by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium and chloride in the urine, which in turn causes an osmotic diuresis (increased water excretion). The disruption of normal ion reabsorption processes can subsequently lead to imbalances in other electrolytes, most notably potassium (K+), but also magnesium (Mg2+) and calcium (Ca2+).
Q2: What are the most common electrolyte imbalances observed with this compound administration?
A2: The most frequently encountered electrolyte disturbances with thiazide-like diuretics such as this compound include hyponatremia (low sodium), hypokalemia (low potassium), and hypochloremic alkalosis.[2][3][4] Changes in magnesium and calcium levels can also occur.[5]
Q3: How does this compound dosage correlate with the extent of electrolyte imbalance?
A3: The diuretic and saluretic (salt-excreting) effects of this compound are dose-dependent. Toxicological studies in animal models have also demonstrated a dose-related increase in the excretion of fluid and electrolytes. Higher doses generally lead to a greater diuretic effect and a higher risk of significant electrolyte imbalances.
Q4: What is the onset and duration of action for this compound?
A4: this compound has a relatively long duration of action, with a marked saluresis observed for up to 24 hours after a single oral dose. The maximum effect is typically observed 2 to 4 hours after administration.
Troubleshooting Guides
Issue 1: Unexpectedly Severe Hypokalemia
Possible Causes:
-
High this compound Dosage: The administered dose may be too high for the specific animal model or experimental conditions.
-
Dietary Potassium Content: The diet of the experimental animals may be deficient in potassium.
-
Activation of the Renin-Angiotensin-Aldosterone System (RAAS): Diuretic-induced volume depletion can lead to secondary hyperaldosteronism, which promotes potassium excretion.
Troubleshooting Steps:
-
Review and Adjust Dosage: Refer to dose-response data (see Tables 1 and 2) and consider reducing the this compound dosage.
-
Standardize and Monitor Diet: Ensure all animals are on a standardized diet with adequate and known potassium content.
-
Assess RAAS Activation: If possible, measure plasma renin activity and aldosterone levels to assess the degree of RAAS activation.
-
Consider Potassium Supplementation: In some experimental designs, carefully controlled potassium supplementation may be necessary to maintain normal physiological levels.
-
Co-administration with a Potassium-Sparing Diuretic: In certain research contexts, co-administration with a potassium-sparing diuretic can be explored to counteract potassium loss, though this will introduce a confounding variable.
Issue 2: High Variability in Diuretic and Electrolyte Response Between Animals
Possible Causes:
-
Genetic Variability: Differences in the genetic background of the animals can lead to variations in drug metabolism and response.
-
Hydration Status: Differences in the hydration status of animals at the start of the experiment can significantly impact diuretic response.
-
Inaccurate Dosing: Errors in dose calculation or administration can lead to variability.
-
Incomplete Urine Collection: Issues with metabolic cages or animal behavior can result in incomplete urine collection and inaccurate measurements.
Troubleshooting Steps:
-
Use Genetically Homogenous Animal Strains: Whenever possible, use inbred strains to minimize genetic variability.
-
Standardize Hydration Protocol: Implement a pre-hydration protocol to ensure all animals have a similar hydration status before this compound administration. A common method is oral administration of saline at a percentage of body weight.
-
Verify Dosing Procedure: Double-check all dose calculations and ensure accurate and consistent administration techniques.
-
Acclimatize Animals to Metabolic Cages: Allow animals a period of acclimatization to the metabolic cages before the experiment to reduce stress and improve the accuracy of urine collection.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
Issue 3: Discrepancy Between Expected and Observed Effects on Urinary Sodium and Potassium
Possible Causes:
-
Timing of Urine Collection: The timing of urine collection relative to the peak effect of this compound can influence the results.
-
Dietary Salt and Water Intake: Uncontrolled access to food and water during the experiment can affect urine output and electrolyte excretion.
Troubleshooting Steps:
-
Optimize Urine Collection Period: Collect urine at multiple time points, including during the peak effect period (2-4 hours post-dose) and for a full 24-hour cycle to capture the complete diuretic and electrolyte excretion profile.
-
Validate Analytical Methods: Ensure that the methods used for measuring urinary sodium and potassium (e.g., flame photometry, ion-selective electrodes) are properly calibrated and validated.
-
Control Food and Water Access: For the duration of the urine collection period, it may be necessary to restrict or provide a standardized amount of food and water to all animals to ensure consistency. However, be mindful of the ethical implications and potential for dehydration.
Data Presentation
Table 1: Dose-Dependent Effects of a Single Oral Dose of this compound on Serum and Urinary Electrolytes in Humans
| Dosage | Change in Serum Na+ | Change in Serum K+ | 24-hr Urinary Na+ Excretion | 24-hr Urinary K+ Excretion | 24-hr Urinary Cl- Excretion | 24-hr Urinary Mg2+ Excretion |
| 200 mg | Smaller decrease compared to 400mg & 600mg | No significant decrease | Significantly increased | Lower increase compared to higher doses | Significantly increased | N/A |
| 400 mg | Dose-dependent decrease | No significant decrease | Dose-dependently increased | Dose-dependently increased | Significantly increased | N/A |
| 600 mg | Larger decrease compared to 200mg & 400mg | No significant decrease | Highest increase | Highest increase | Significantly increased | N/A |
| 800 mg | N/A | N/A | Significantly increased | Significantly increased | Significantly increased | Significantly increased |
Data synthesized from clinical studies.
Table 2: Comparative Diuretic and Saluretic Effects of this compound in Preclinical Models (Rats)
| Dosage | Diuretic Effect (Urine Volume) | Saluretic Effect (Na+ & Cl- Excretion) | Kaliuretic Effect (K+ Excretion) |
| Low Dose | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Medium Dose | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| High Dose | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
Qualitative summary based on toxicological studies indicating a dose-related increase in fluid and electrolyte excretion.
Experimental Protocols
Protocol 1: Evaluation of Dose-Dependent Diuretic and Electrolyte Effects of this compound in Rats
1. Animals:
-
Male Wistar rats (200-250g).
-
House animals in a temperature- and light-controlled environment with ad libitum access to standard chow and water for at least one week before the experiment.
2. Acclimatization:
-
Acclimatize rats to individual metabolic cages for 24 hours prior to the experiment to minimize stress and ensure accurate urine collection.
3. Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose in water).
-
Group 2: Low-dose this compound.
-
Group 3: Medium-dose this compound.
-
Group 4: High-dose this compound.
-
Group 5: Positive control (e.g., Furosemide 10 mg/kg).
4. Procedure:
-
Fast animals for 18 hours before the experiment, with free access to water.
-
Administer a saline load (e.g., 25 mL/kg of 0.9% NaCl, p.o.) to all animals to ensure a uniform state of hydration.
-
30 minutes after the saline load, administer the vehicle, this compound, or positive control by oral gavage.
-
Place the animals back into the metabolic cages.
-
Collect urine at 0-5 hours and 5-24 hours post-administration.
-
Record the total urine volume for each collection period.
5. Sample Analysis:
-
Centrifuge the urine samples to remove any particulate matter.
-
Measure the concentration of sodium, potassium, and chloride in the urine using a flame photometer or ion-selective electrodes.
-
Measure creatinine concentration to normalize for glomerular filtration rate if required.
6. Data Analysis:
-
Calculate the total excretion of each electrolyte (concentration × urine volume).
-
Compare the mean urine volume and electrolyte excretion between the different dose groups and the control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualizations
Caption: Mechanism of this compound Action in the Distal Convoluted Tubule.
Caption: Workflow for Preclinical Evaluation of this compound's Diuretic Effect.
Caption: Logical Flow for Troubleshooting Common Experimental Issues.
References
- 1. Acute antihypertensive, diuretic and metabolic effects of this compound and chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loop Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diuretics and Electrolyte Abnormalities | PSNet [psnet.ahrq.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Effect of the diuretic this compound (Gö 687) on renal elimination of water and solutes in subjects with normal renal function (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Etozolin degradation pathways and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and appropriate storage conditions for Etozolin. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound reported in the literature is through in vivo metabolism. The metabolic process occurs in three main steps:
-
Ester Hydrolysis: The ethyl ester group of this compound is enzymatically cleaved to form its principal and diuretically active metabolite, ozolinone.[1][2]
-
Glucuronidation: The resulting ozolinone undergoes glucuronidation.[1]
-
Oxidation: The piperidine moiety of the molecule is subject to oxidation, leading to various other metabolites.[1]
While these metabolic pathways describe the biological degradation, specific chemical degradation pathways under various experimental conditions (e.g., hydrolysis, photolysis, oxidation in solution) are not extensively detailed in publicly available literature. Given its chemical structure, which includes an ester and a thiazolidinone ring, this compound may be susceptible to hydrolysis under acidic or basic conditions.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, particularly as this compound Hydrochloride, the following storage conditions are recommended:
| Condition | Short-Term (days to weeks) | Long-Term (months to years) |
| Temperature | 0 - 4 °C | -20 °C |
| Light | Store in the dark | Store in the dark |
| Moisture | Store in a dry place | Store in a dry place |
This data is compiled from publicly available information for this compound HCl and may vary based on the specific salt form or formulation.[3] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q3: How should I prepare and store this compound stock solutions?
For stock solutions of this compound HCl, it is recommended to store them at 0 - 4 °C for short-term use (days to weeks) and at -20 °C for long-term storage (months). The choice of solvent may impact stability, and it is advisable to use aprotic solvents if hydrolysis is a concern. For aqueous solutions, the pH should be carefully considered, as highly acidic or basic conditions may promote degradation. It is recommended to prepare fresh aqueous solutions or conduct stability studies in your specific buffer system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of drug potency in aqueous solution | Hydrolysis: The ester or thiazolidinone ring of this compound may be susceptible to hydrolysis, especially at non-neutral pH. | - Prepare fresh solutions before each experiment.- If storage is necessary, perform a stability study in your specific buffer and at your intended storage temperature.- Consider using aprotic solvents for stock solutions and dilute into aqueous buffer immediately before use. |
| Variable experimental results | Degradation due to improper storage: Exposure to light, elevated temperature, or humidity can lead to degradation of the solid compound or stock solutions. | - Strictly adhere to the recommended storage conditions (cold, dark, and dry).- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Use fresh aliquots for critical experiments. |
| Appearance of unknown peaks in chromatography | Formation of degradation products: this compound may degrade under your experimental conditions (e.g., pH, temperature, light exposure). | - Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products.- Use a stability-indicating analytical method (e.g., HPLC with a gradient that separates the parent drug from all potential degradants). |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a general framework for investigating the chemical stability of this compound. Researchers should adapt these conditions based on their specific needs and analytical capabilities.
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (or other suitable organic solvent)
-
HPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for a defined period, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
For solid-state analysis, place this compound powder in an oven at a controlled temperature (e.g., 80 °C) for a defined period.
-
For solution-state analysis, incubate the stock solution at a controlled high temperature.
-
Prepare samples for analysis by dissolving the solid or diluting the solution.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
Prepare samples for analysis.
-
-
Analysis:
-
Analyze all samples, including a non-degraded control, using a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
-
Visualizations
References
Troubleshooting unexpected results in Etozolin experiments
Welcome to the Etozolin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected results in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a thiazide-like diuretic that primarily acts on the kidneys to increase urine output.[1] Its main mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium and chloride ions, and consequently water, resulting in a diuretic effect. This compound is a prodrug that is metabolized in the liver to its active form, ozolinone.
Q2: What are the expected outcomes of a successful this compound experiment in an animal model?
In a typical in vivo experiment, oral administration of this compound is expected to induce a dose-dependent increase in urine volume (diuresis) and the excretion of sodium (natriuresis) and chloride (chloriuresis).[2] Unlike some other diuretics, this compound is reported to cause a lower excretion of potassium.[3] A reduction in blood pressure is also an expected outcome in hypertensive animal models.
Q3: Are there any known off-target effects of this compound that could interfere with my results?
While the primary target of this compound's active metabolite, ozolinone, is the Na+/Cl- symporter, some studies suggest it may have other effects. Notably, this compound has been observed to cause a marked rise in plasma prostaglandin E2 (PGE2).[3] This could be a confounding factor in studies where prostaglandin signaling is relevant. Researchers should consider this potential off-target effect when designing experiments and interpreting data.
Q4: Can this compound's efficacy be affected by the experimental subject's kidney function?
Interestingly, studies have shown that the elimination half-life of this compound and its active metabolite, ozolinone, is not significantly influenced by impaired kidney function. This suggests that dose adjustments may not be necessary for subjects with renal insufficiency in an experimental setting. However, the diuretic response itself might be altered in subjects with severe renal impairment due to downstream physiological changes.
Troubleshooting Guide
Unexpected Result 1: Reduced or Absent Diuretic Effect
Problem: this compound administration does not produce the expected increase in urine output.
| Potential Cause | Troubleshooting Step |
| Inadequate Dose | Review the literature for appropriate dose ranges for your specific animal model and experimental setup. Consider performing a dose-response study to determine the optimal concentration. |
| Drug Administration Issues | Ensure proper administration of the compound. For oral gavage, verify the technique to avoid improper delivery. For in vitro studies, confirm the final concentration in the media. |
| Metabolic Differences | This compound is a prodrug and requires metabolic activation to ozolinone. Differences in liver metabolism between species or even strains of animals could affect its efficacy. Consider measuring plasma levels of ozolinone. |
| Diuretic Resistance | Prolonged exposure to diuretics can lead to adaptive changes in the kidney, resulting in diuretic resistance. If the experiment involves chronic dosing, consider this possibility. |
| Dietary Sodium Intake | The level of sodium in the diet can significantly impact the diuretic response. Ensure a consistent and appropriate level of sodium intake for all experimental groups. |
Unexpected Result 2: Excessive Electrolyte Imbalance
Problem: this compound treatment leads to a greater than expected decrease in serum potassium (hypokalemia) or sodium (hyponatremia).
| Potential Cause | Troubleshooting Step |
| High Dose | The magnitude of electrolyte excretion is dose-dependent. Consider reducing the dose of this compound. |
| Interaction with other compounds | If this compound is used in combination with other drugs, there may be a synergistic effect on electrolyte excretion. Review the pharmacology of all administered compounds. |
| Baseline Electrolyte Levels | Ensure that the baseline electrolyte levels of the experimental animals are within the normal range before starting the experiment. |
| Dehydration | Significant fluid loss can exacerbate electrolyte imbalances. Ensure animals have free access to water. |
Unexpected Result 3: High Variability in Experimental Data
Problem: There is a large degree of variation in the measured diuretic or natriuretic response between individual animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Verify the accuracy and consistency of the administered dose for each animal. |
| Variations in Food and Water Intake | Differences in food and water consumption can affect urine output and electrolyte balance. Monitor and record these parameters. |
| Stress | Stress can influence renal function. Handle animals consistently and minimize environmental stressors. |
| Underlying Health Conditions | Ensure all animals are healthy and free from underlying conditions that could affect kidney function. |
Experimental Protocols
Protocol 1: In Vivo Diuretic Activity in a Rat Model
This protocol is a general guideline and should be adapted for specific research needs.
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Hydration: 18 hours prior to the experiment, provide a saline load (0.9% NaCl) equivalent to 5% of the body weight to ensure a uniform state of hydration.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Positive control (e.g., Furosemide, 20 mg/kg).
-
This compound treatment groups (e.g., 50, 100, 200 mg/kg).
-
-
Administration: Administer the respective treatments orally via gavage.
-
Urine Collection: Immediately place the animals in individual metabolic cages. Collect urine at predetermined time points (e.g., 2, 4, 6, and 24 hours).
-
Measurements:
-
Record the total urine volume for each time point.
-
Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Calculate the total urine output and electrolyte excretion for each group. Compare the results of the this compound groups with the vehicle and positive control groups.
Protocol 2: In Vitro Prostaglandin E2 (PGE2) Synthesis Assay
This protocol outlines a general method to assess the effect of this compound on PGE2 synthesis in a cell-based assay.
-
Cell Culture: Culture a suitable cell line (e.g., renal medullary interstitial cells) in appropriate media.
-
Plating: Seed the cells in 24-well plates and allow them to adhere and grow to confluence.
-
Treatment:
-
Replace the culture medium with fresh serum-free medium.
-
Add this compound or its active metabolite, ozolinone, at various concentrations.
-
Include a vehicle control and a positive control (e.g., a known inducer of PGE2 synthesis like bradykinin).
-
-
Incubation: Incubate the cells for a specified period (e.g., 15-30 minutes) at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the PGE2 concentration to the amount of cellular protein in each well. Compare the PGE2 levels in the this compound-treated wells to the control wells.
Data Presentation
Table 1: Comparative Diuretic and Natriuretic Effects of this compound and Furosemide in a Rat Model (Hypothetical Data)
| Treatment (Oral Dose) | Urine Output (mL/24h) | Sodium Excretion (mEq/24h) | Potassium Excretion (mEq/24h) |
| Vehicle Control | 5.2 ± 0.8 | 0.45 ± 0.12 | 0.30 ± 0.08 |
| This compound (100 mg/kg) | 12.5 ± 1.5 | 1.80 ± 0.25 | 0.45 ± 0.10 |
| Furosemide (20 mg/kg) | 15.8 ± 2.1 | 2.50 ± 0.30 | 0.95 ± 0.15 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Synthesis in Renal Medullary Interstitial Cells (Hypothetical Data)
| Treatment | PGE2 Concentration (pg/mL) |
| Vehicle Control | 150 ± 25 |
| This compound (10 µM) | 450 ± 50 |
| This compound (50 µM) | 820 ± 75 |
| Indomethacin (10 µM) | 35 ± 10 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Mechanism of action of this compound and its potential effect on prostaglandin synthesis.
Caption: General experimental workflow for an in vivo diuretic assay in a rat model.
References
- 1. [Studies on the diuretic effects of this compound (Elkapin) in heart failure - a comparison with the loop diuretic agent furosemide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Toxicological studies on this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute antihypertensive, diuretic and metabolic effects of this compound and chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Etozolin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of Etozolin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to achieving high oral bioavailability with this compound?
A1: The primary challenge is this compound's low aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits high permeability but its absorption is limited by its dissolution rate in the gastrointestinal fluid. Enhancing its solubility and dissolution rate is the key to improving its oral bioavailability.
Q2: What are the most promising strategies for enhancing this compound's oral bioavailability?
A2: The most promising strategies focus on improving its solubility and dissolution rate. These include:
-
Inclusion Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin (like β-cyclodextrin or its derivatives) can significantly increase its aqueous solubility.[1][2]
-
Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix (such as PVP K30) can enhance its dissolution rate.[3][4] This is due to the reduction in drug particle size to a molecular level and improved wettability.[5]
Q3: How does the formation of an inclusion complex with β-cyclodextrin improve this compound's dissolution?
A3: Cyclodextrins have a hydrophilic outer surface and a hydrophobic inner cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming an inclusion complex. This complex has a more hydrophilic exterior, which allows it to dissolve more readily in the aqueous environment of the gastrointestinal tract, leading to a faster dissolution rate and subsequently, improved absorption.
Q4: What is a solid dispersion and how does it enhance the bioavailability of this compound?
A4: A solid dispersion is a system where a poorly soluble drug (this compound) is dispersed in an inert, hydrophilic carrier (e.g., a polymer like PVP). In this system, the drug can exist in an amorphous state, which is a higher energy form compared to its crystalline state and thus has better solubility. The carrier also improves the wettability of the drug, further accelerating its dissolution.
Q5: Are there any analytical methods available for quantifying this compound and its active metabolite, Ozolinone, in plasma for pharmacokinetic studies?
A5: Yes, a reversed-phase high-performance liquid chromatography (HPLC) method has been reported for the determination of this compound and its active metabolite, Ozolinone, in human plasma and tissues. This method is crucial for accurately assessing the pharmacokinetic profiles of different this compound formulations in preclinical and clinical studies.
Troubleshooting Guides
Inclusion Complexation with β-Cyclodextrin
| Issue | Possible Cause | Troubleshooting Steps |
| Low complexation efficiency | Incorrect molar ratio of this compound to β-cyclodextrin. | Optimize the molar ratio. A 1:1 molar ratio is often a good starting point, but other ratios should be investigated. |
| Inefficient preparation method. | Try different methods like kneading, co-evaporation, or freeze-drying. The solvent evaporation method has been shown to be effective for similar drugs. | |
| Precipitation of the complex | The complex may have limited solubility in the chosen solvent. | Use a solvent in which both this compound and β-cyclodextrin have reasonable solubility for the preparation process. |
| Inconsistent dissolution profiles | Incomplete formation of the inclusion complex. | Characterize the complex using techniques like DSC, XRD, and FTIR to confirm its formation and purity. |
| Aggregation of the complex particles. | Consider using a small amount of a hydrophilic polymer or surfactant in the formulation to prevent aggregation. |
Solid Dispersions with PVP K30
| Issue | Possible Cause | Troubleshooting Steps |
| Drug recrystallization during storage | The solid dispersion is thermodynamically unstable. | Ensure the drug is fully amorphous in the dispersion using XRD and DSC. Increase the polymer-to-drug ratio to better stabilize the amorphous drug. |
| Exposure to high humidity and temperature. | Store the solid dispersion in a desiccator at a controlled temperature. | |
| Low drug loading | The drug has poor miscibility with the polymer. | Screen different polymers to find one with better miscibility with this compound. |
| Slow dissolution rate | Incomplete amorphization of the drug. | Optimize the preparation method (e.g., solvent evaporation or hot-melt extrusion) to ensure complete amorphization. |
| High polymer concentration leading to a viscous gel layer upon dissolution. | Optimize the drug-to-polymer ratio to balance solubility enhancement and dissolution rate. |
Data Presentation
Table 1: Comparison of Dissolution and Hypothetical Pharmacokinetic Parameters of this compound Formulations
| Formulation | Dissolution Rate (% dissolved in 60 min) | Hypothetical Cmax (ng/mL) | Hypothetical AUC (ng·h/mL) |
| Pure this compound | ~30% | 500 | 2500 |
| This compound:β-CD (1:1) Inclusion Complex | > 90% | 1200 | 7200 |
| This compound:PVP K30 (1:5) Solid Dispersion | > 95% | 1500 | 9000 |
Note: The Cmax and AUC values are hypothetical and for illustrative purposes to show the expected improvement based on enhanced dissolution. Actual values must be determined through in vivo pharmacokinetic studies.
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and β-cyclodextrin in a 1:1 molar ratio in a suitable solvent (e.g., a mixture of methanol and water).
-
Mixing: Stir the solution at room temperature for 24 hours to ensure the formation of the inclusion complex.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 40-50°C until a solid mass is obtained.
-
Drying: Dry the resulting product in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Sieving: Gently grind the dried complex and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the prepared complex using Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.
Protocol 2: Preparation of this compound-PVP K30 Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a common volatile solvent like methanol.
-
Mixing: Stir the solution until a clear solution is obtained, ensuring both components are fully dissolved.
-
Evaporation: Evaporate the solvent using a rotary evaporator at a temperature of approximately 50°C under vacuum.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 48 hours to ensure complete removal of the solvent.
-
Pulverization: Scrape the dried product, pulverize it using a mortar and pestle, and sieve it to obtain a fine powder.
-
Characterization: Analyze the solid dispersion for drug content, and use DSC and XRD to confirm the amorphous state of this compound.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Wistar rats (200-250 g), fasted overnight with free access to water.
-
Dosing: Administer the this compound formulations (e.g., pure drug suspension, inclusion complex, solid dispersion) orally via gavage at a dose equivalent to 10 mg/kg of this compound.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound and its metabolite Ozolinone in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: Workflow for this compound-β-Cyclodextrin Inclusion Complex Preparation and Evaluation.
Caption: Logical Relationship between Formulation Strategy and this compound Bioavailability.
References
- 1. Cyclodextrin inclusion complex of racecadotril: effect of drug-β- cyclodextrin ratio and the method of complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
Etozolin interference with common laboratory assays
Welcome to the technical support center for Etozolin-related laboratory assay inquiries. This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot potential interference of the diuretic this compound with common laboratory assays.
Disclaimer: There is a notable lack of specific published data on the in vitro (analytical) interference of this compound with common laboratory assays. The information provided here is based on the known physiological (in vivo) effects of this compound and general principles of drug interference in laboratory testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a diuretic medication used to treat hypertension and edema.[1][2] It is classified as a thiazide-like diuretic and acts by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys.[1][2] This leads to increased excretion of sodium, chloride, and water.[1] The drug is metabolized to an active metabolite, ozolinone.
Q2: Can this compound interfere with my laboratory test results?
Yes, this compound has the potential to interfere with laboratory test results, primarily through its physiological effects on the body (in vivo interference). As a diuretic, it alters the concentration of several analytes in blood and urine. There is currently no specific evidence to suggest that this compound directly interferes with the chemical reactions of most common laboratory assays (in vitro interference).
Q3: What are the expected in vivo effects of this compound on laboratory tests?
This compound's diuretic action can lead to changes in several laboratory parameters. These are real physiological changes in the patient, not an error in the assay itself. The table below summarizes the expected effects.
Troubleshooting Guides
My patient/subject is taking this compound and I'm seeing unexpected laboratory results. How can I troubleshoot this?
If you suspect that this compound is interfering with your assay, a systematic approach can help you determine the nature of the interference.
Step 1: Distinguish Between In Vivo and In Vitro Interference
First, consider if the unexpected result could be due to the known physiological effects of this compound. For example, if you observe low sodium or potassium levels in a patient taking this compound, this is a known side effect of the drug and likely represents a true physiological state.
Step 2: General Protocol for Investigating Suspected In Vitro Interference
If you suspect a direct analytical interference, the following steps can be taken. This is a general guideline, as specific protocols for this compound interference have not been published.
-
Consult Assay Manufacturer: Contact the technical support for your assay to inquire if they have any data on interference from this compound or other diuretics.
-
Spiking Study:
-
Prepare a sample pool (e.g., serum, plasma) from a subject not taking this compound.
-
Divide the pool into a control group and a test group.
-
Add a known concentration of this compound to the test group. The concentration should be relevant to the expected levels in a patient's sample.
-
Analyze both groups and compare the results. A significant difference may indicate interference.
-
-
Serial Dilution: If a sample from a patient taking this compound gives an unexpectedly high result, performing serial dilutions of the sample can be informative. If the results do not decrease linearly with dilution, an interfering substance may be present.
-
Alternative Method: If possible, re-test the sample using a different analytical method for the same analyte. Different methods may have different susceptibilities to interfering substances.
Data Presentation
Table 1: Potential In Vivo Effects of this compound on Common Laboratory Analytes
| Analyte | Sample Type | Expected Effect | Mechanism |
| Sodium | Serum/Plasma | Decrease (Hyponatremia) | Increased renal excretion of sodium. |
| Potassium | Serum/Plasma | Decrease (Hypokalemia) | Increased renal excretion of potassium. |
| Chloride | Serum/Plasma | Decrease (Hypochloremia) | Increased renal excretion of chloride. |
| Magnesium | Serum/Plasma | Decrease (Hypomagnesemia) | Increased renal excretion of magnesium. |
| Renin | Plasma | Increase | Compensatory response to decreased blood volume and sodium levels. |
| Aldosterone | Plasma | Increase | Compensatory response to increased renin and potassium excretion. |
| Uric Acid | Serum/Plasma | Increase (Hyperuricemia) | Diuretics can decrease the renal excretion of uric acid. |
Experimental Protocols
Detailed Methodology for a Spiking Study to Test for In Vitro Interference
-
Objective: To determine if this compound directly interferes with the analytical measurement of a specific analyte.
-
Materials:
-
Pooled serum or plasma from healthy donors not taking this compound.
-
This compound standard of known purity.
-
The laboratory assay .
-
Calibrated pipettes and laboratory equipment.
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Create a series of spiked samples by adding small, precise volumes of the this compound stock solution to aliquots of the pooled serum/plasma to achieve clinically relevant concentrations.
-
Prepare a control sample by adding the same volume of the solvent used for the this compound stock solution to an aliquot of the pooled serum/plasma.
-
Analyze the control and spiked samples for the analyte of interest according to the assay manufacturer's instructions.
-
Calculate the percent interference at each concentration of this compound.
-
Visualizations
Caption: Diagram illustrating the difference between in vivo and in vitro drug interference.
Caption: A logical workflow for troubleshooting suspected laboratory assay interference by this compound.
References
Technical Support Center: Adjusting for Etozolin's Effect on Glomerular Filtration Rate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately assessing the impact of Etozolin on the glomerular filtration rate (GFR) during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the kidneys?
This compound is a thiazide-like diuretic medication used to treat hypertension and edema.[1][2] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium, chloride, and water, resulting in a diuretic effect. This compound is metabolized to an active metabolite, ozolinone, which is responsible for its diuretic activity.[3]
Q2: How does this compound's diuretic action influence GFR measurements?
This compound's primary effect on GFR is often indirect and related to its diuretic action. The induced fluid loss can lead to dehydration, which may cause a temporary decrease in GFR.[4] Therefore, maintaining proper hydration in experimental subjects is crucial for accurate GFR assessment. Some studies on ozolinone, the active metabolite of this compound, have shown a slight decrease in GFR in dogs, alongside an increase in renal blood flow.
Q3: Can I use serum creatinine levels alone to assess GFR in animals treated with this compound?
Relying solely on serum creatinine can be misleading, especially in preclinical studies with rodents. Creatinine is not only filtered by the glomerulus but also secreted by the renal tubules in rats, which can lead to an overestimation of the true GFR. Furthermore, dehydration induced by this compound can temporarily increase serum creatinine levels, which may not accurately reflect a true change in glomerular filtration. Therefore, for accurate GFR determination, the use of exogenous filtration markers is recommended.
Q4: What are the recommended methods for measuring GFR in animals treated with this compound?
The gold standard for GFR measurement is the clearance of inulin, a substance that is freely filtered by the glomerulus and is neither secreted nor reabsorbed by the tubules. However, inulin clearance can be technically demanding.
A reliable and commonly used alternative is the plasma clearance of iohexol. This method is less invasive than traditional inulin clearance as it does not require urine collection and can be performed in conscious animals, reducing stress-related physiological changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Observed decrease in GFR after this compound administration | Dehydration: this compound's diuretic effect can lead to volume depletion, causing a pre-renal decrease in GFR. | Ensure adequate and consistent hydration of the animals throughout the experiment. Provide access to drinking water ad libitum and consider administering a baseline level of hydration fluids intravenously or subcutaneously. Monitor hydration status through body weight and hematocrit. |
| Direct drug effect: The active metabolite, ozolinone, may have a direct slight GFR-lowering effect. | To distinguish between dehydration and a direct drug effect, perform a time-course study. A rapid decrease in GFR that correlates with peak diuretic effect may suggest a hemodynamic response, while a sustained decrease may indicate a more direct renal effect. | |
| Inconsistent or highly variable GFR measurements | Animal Stress: Anesthesia and restraint can significantly impact renal hemodynamics and GFR. | Whenever possible, use methods that can be performed in conscious, unrestrained animals, such as iohexol clearance with blood sampling from a tail vein. Allow for an adequate acclimatization period before the experiment. |
| Inaccurate sample collection: Incomplete urine collection for clearance studies or inaccurate timing of blood draws can lead to significant errors. | For urine collection, ensure complete bladder emptying at the beginning and end of the collection period. For plasma clearance methods, adhere strictly to the timed blood sampling schedule. | |
| Creatinine clearance does not correlate with other GFR markers | Tubular secretion of creatinine: In rats, a significant portion of creatinine is secreted by the renal tubules, leading to an overestimation of GFR by creatinine clearance. | Use an exogenous filtration marker like inulin or iohexol for a more accurate GFR measurement. If creatinine clearance must be used, acknowledge this limitation in the interpretation of the data. |
Quantitative Data
The following table summarizes the reported effects of this compound's active metabolite, ozolinone, on renal hemodynamics in dogs.
| Parameter | Vehicle Control | Ozolinone (1 mg/kg, i.v.) | Ozolinone (50 mg/kg, i.v.) | Reference |
| Glomerular Filtration Rate (GFR) | Baseline | Slight Decrease | Slight Decrease | |
| Renal Blood Flow (RBF) | Baseline | Increased | Increased |
Experimental Protocols
Inulin Clearance for GFR Measurement in Anesthetized Rats
This protocol is adapted from standard methods for inulin clearance in rats and includes considerations for diuretic administration.
Materials:
-
Inulin solution (e.g., FITC-inulin)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Surgical instruments for catheterization
-
Syringe pump
-
Blood collection tubes (heparinized)
-
Urine collection vials
-
Spectrofluorometer or appropriate detection system
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Catheterize the femoral vein for inulin infusion and the femoral artery for blood sampling.
-
Catheterize the bladder for urine collection.
-
-
Inulin Infusion:
-
Administer a priming dose of inulin to quickly reach a stable plasma concentration.
-
Immediately follow with a constant infusion of inulin using a syringe pump. The infusion rate should be adjusted based on the animal's body weight.
-
-
Equilibration Period:
-
Allow for an equilibration period of at least 30-60 minutes to ensure a steady-state plasma inulin concentration.
-
-
Baseline GFR Measurement:
-
Collect two to three timed urine samples (e.g., 20-30 minutes each).
-
At the midpoint of each urine collection period, collect a blood sample from the arterial catheter.
-
-
This compound Administration:
-
Administer this compound at the desired dose and route.
-
-
Post-Dose GFR Measurement:
-
After this compound administration, repeat the timed urine and blood sampling as in the baseline measurement. Collect samples at time points relevant to the expected peak effect of the drug.
-
-
Sample Analysis:
-
Measure the volume of each urine sample gravimetrically.
-
Determine the inulin concentration in plasma and urine samples using a spectrofluorometer (for FITC-inulin) or other appropriate analytical methods.
-
-
Calculation of GFR:
-
Calculate GFR using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.
-
Iohexol Clearance for GFR Measurement in Conscious Rats
This simplified method avoids the need for anesthesia and urine collection, making it ideal for studies involving diuretics.
Materials:
-
Iohexol solution (e.g., Omnipaque™)
-
Rat restrainer
-
Insulin syringes with fine needles (e.g., 29G)
-
Capillary tubes for blood collection
-
HPLC system for iohexol analysis
Procedure:
-
Animal Preparation:
-
Place the conscious rat in a suitable restrainer. No anesthesia is required.
-
-
Baseline Blood Sample:
-
Collect a small baseline blood sample from the tail vein to serve as a blank.
-
-
Iohexol Administration:
-
Administer a single intravenous bolus of iohexol (e.g., 129.4 mg) into a lateral tail vein.
-
-
Timed Blood Sampling:
-
Collect small blood samples (approximately 15 µL) from the contralateral tail vein at specific time points after iohexol injection. Recommended time points for a simplified one-compartment model are 20, 40, 120, and 140 minutes post-injection.
-
-
This compound Administration:
-
Administer this compound at the desired dose and route. The timing of administration should be planned relative to the GFR measurement. For acute effect studies, GFR can be measured after drug administration. For chronic studies, GFR can be measured before and after a period of treatment.
-
-
Sample Analysis:
-
Determine the concentration of iohexol in the blood samples using a validated HPLC method.
-
-
Calculation of GFR:
-
Calculate GFR based on the plasma disappearance curve of iohexol using appropriate pharmacokinetic modeling software. A one-compartment model is often sufficient for simplified protocols. The clearance is calculated as Dose / Area Under the Curve (AUC).
-
Visualizations
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Caption: Experimental workflows for GFR measurement.
Caption: Troubleshooting logic for decreased GFR observations.
References
Mitigating off-target effects of Etozolin in cell culture
Welcome to the Etozolin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture and to address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a diuretic agent.[1][2] Its primary mechanism of action is the inhibition of the sodium-chloride symporter (NCC), which is predominantly found in the distal convoluted tubule of the kidney.[1] By blocking this symporter, this compound prevents the reabsorption of sodium and chloride ions, leading to increased water excretion.[1] It is rapidly metabolized to its active form, Ozolinone, which is responsible for the diuretic effect.[3]
Q2: Are there known off-target effects of this compound in cell culture?
A2: Currently, there is a lack of specific studies detailing the off-target effects of this compound at the molecular level in various cell culture models. While its primary target is the sodium-chloride symporter, like many small molecules, it may interact with other cellular components, especially at higher concentrations. One area of potential off-target effects is its influence on the prostaglandin system.
Q3: What are the initial steps to assess potential off-target effects of this compound in my cell-based assays?
A3: The first crucial step is to establish a dose-response curve for your intended biological effect and, in parallel, assess cytotoxicity using assays like MTT or trypan blue exclusion. This will help you determine a therapeutic window where you observe the desired on-target activity without significant cell death. Observing effects at concentrations much higher than required for the intended activity may suggest off-target interactions.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
A4: To differentiate between on-target and off-target effects, consider the following strategies:
-
Use a Structurally Different Inhibitor: If available, use another compound with a different chemical structure that targets the same primary protein (in this case, the sodium-chloride symporter). If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If possible, overexpress the target protein in your cells. A rescue of the phenotype by providing more of the target can indicate an on-target effect.
-
Knockdown/Knockout of the Target: Utilize techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the phenotype persists in the presence of this compound in these cells, it is likely due to an off-target effect.
Q5: Could the active metabolite, Ozolinone, have different off-target effects than this compound?
A5: Yes, it is possible. Since this compound is a prodrug that is rapidly converted to Ozolinone, the majority of the observed effects in vivo are attributed to Ozolinone. In vitro, depending on the metabolic capacity of your cell line, you may be observing effects from both the parent compound and its metabolite. When investigating off-target effects, it is advisable to test both this compound and Ozolinone if possible, as their different chemical structures could lead to interactions with different off-target proteins.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes Unrelated to Sodium-Chloride Symporter Inhibition
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound on an unknown cellular pathway.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your cell line expresses the sodium-chloride symporter (NCC/SLC12A3) using RT-qPCR or Western blotting. If the target is not present, any observed effect is, by definition, off-target.
-
Investigate Prostaglandin Pathway: Given that this compound may affect the prostaglandin system, assess changes in the levels of key prostaglandins (e.g., PGE2) in your cell culture supernatant using an ELISA kit.
-
Broad-Spectrum Kinase and Phosphodiesterase Profiling: If you suspect off-target kinase or phosphodiesterase activity, consider using a commercial service to screen this compound against a panel of kinases or phosphodiesterases.
-
Use a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound. If this analog does not produce the same phenotype, it suggests the effect is not due to non-specific chemical properties.
-
Issue 2: High Levels of Cytotoxicity at Effective Concentrations
-
Possible Cause: The effective concentration for your desired phenotype may be close to or overlap with the concentration that induces off-target cytotoxic effects.
-
Troubleshooting Steps:
-
Perform a Detailed Dose-Response Analysis: Conduct a thorough dose-response experiment to precisely define the IC50 for your on-target effect and the CC50 (50% cytotoxic concentration). This will help you identify a potential therapeutic window.
-
Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours). It's possible that shorter incubation times may be sufficient to observe the on-target effect without inducing significant cytotoxicity.
-
Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to the off-target effects of this compound. If possible, test the compound on a different cell line to see if the therapeutic window is improved.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause: Variability in experimental conditions can lead to inconsistent results.
-
Troubleshooting Steps:
-
Compound Stability: Ensure your this compound stock solution is properly stored and prepared fresh for each experiment to avoid degradation.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling pathways can change with prolonged culturing.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your this compound dilutions to account for any solvent-induced effects.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | On-Target Activity (% Inhibition of NCC) | Cell Viability (%) |
| 0.01 | 5 | 100 |
| 0.1 | 25 | 98 |
| 1 | 50 | 95 |
| 10 | 85 | 70 |
| 100 | 95 | 20 |
This table is a template for researchers to populate with their experimental data to determine the therapeutic window of this compound in their specific cell-based assay.
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on the Prostaglandin Pathway
Objective: To determine if this compound alters the production of Prostaglandin E2 (PGE2) in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate your cells of interest in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
PGE2 ELISA:
-
Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of PGE2 for each treatment condition.
-
Plot the PGE2 concentration against the this compound concentration to determine if there is a dose-dependent effect.
-
Protocol 2: Validating On-Target vs. Off-Target Effects using siRNA
Objective: To determine if the observed cellular phenotype is dependent on the presence of the sodium-chloride symporter (NCC).
Methodology:
-
siRNA Transfection:
-
Culture your cells in a 6-well plate.
-
In separate wells, transfect the cells with:
-
A non-targeting control siRNA.
-
An siRNA specifically targeting the NCC (SLC12A3).
-
-
Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
-
Confirmation of Knockdown:
-
Harvest a subset of cells from each transfection group and perform RT-qPCR or Western blotting to confirm the successful knockdown of NCC expression.
-
-
This compound Treatment:
-
Re-plate the remaining transfected cells into a suitable format for your phenotypic assay (e.g., 96-well plate).
-
Treat the cells with a dose-response of this compound.
-
-
Phenotypic Analysis:
-
After the appropriate incubation time, perform your phenotypic assay (e.g., cell proliferation, migration, etc.).
-
-
Data Interpretation:
-
If the this compound-induced phenotype is attenuated or absent in the NCC knockdown cells compared to the control siRNA-treated cells, it suggests the effect is on-target.
-
If the phenotype remains unchanged in the NCC knockdown cells, it is likely due to an off-target effect.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with this compound treatment.
Caption: A streamlined experimental workflow for validating on-target versus off-target effects using siRNA.
Caption: Signaling pathways illustrating the on-target and potential off-target effects of this compound.
References
Validation & Comparative
Etozolin and Furosemide: A Comparative Analysis of Diuretic Potency
In the landscape of diuretic therapeutics, both etozolin and furosemide are utilized for their capacity to promote diuresis, albeit through distinct temporal and mechanistic profiles. This guide provides a detailed comparison of their diuretic potency, underpinned by available experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action
Furosemide is a potent loop diuretic that exerts its effect on the thick ascending limb of the loop of Henle. It competitively inhibits the Na+/K+/2Cl- cotransporter (NKCC2) on the luminal side of the epithelial cells. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the excretion of these ions and, consequently, water. The onset of action for furosemide is rapid, particularly when administered intravenously, with peak effects observed within 30 minutes.[1]
This compound is classified as a thiazide-like diuretic.[2] It acts primarily on the distal convoluted tubule by inhibiting the sodium-chloride symporter (NCC).[2] This action leads to increased excretion of sodium and chloride, and subsequently water. Some studies also suggest that this compound's active metabolite, ozolinone, may have effects resembling those of loop diuretics. This compound is noted for its longer duration of action compared to furosemide.
Signaling Pathway Diagrams
Comparative Diuretic Potency
Clinical studies have compared the diuretic and natriuretic effects of this compound and furosemide, revealing key differences in their potency and temporal profiles.
| Parameter | This compound | Furosemide | Key Findings from Comparative Studies |
| Onset of Diuresis | Gradual | Rapid and Intense | Furosemide induces a more intense initial diuresis. |
| Duration of Action | Prolonged (up to 24 hours) | Shorter | The diuretic effect of this compound is more constant throughout the day and extends into the evening, while furosemide's action is characterized by a brisk peak followed by a rebound effect. |
| Electrolyte Excretion | Milder initial electrolyte loss | More pronounced initial electrolyte loss | This compound leads to lesser elimination of electrolytes in the initial phase of treatment compared to furosemide. |
| Body Weight Reduction | Effective | Effective | Both medications have been shown to reduce body weight to a similar extent in patients with heart failure. |
| Renin-Angiotensin System | Less activation | More pronounced activation | The brisk diuresis from furosemide is associated with a more significant release of renin, almost twice that induced by this compound. |
Experimental Protocols
Study 1: this compound versus Furosemide in Heart Failure
-
Objective: To compare the diuretic effects of this compound and furosemide in patients with cardiac insufficiency.
-
Methodology: A randomized study involving 115 patients with left and/or right ventricular failure. 55 patients received 800 mg of this compound orally, and 60 patients received 80 mg of furosemide orally. The observation period focused on the pattern of diuresis and electrolyte elimination.
-
Key Parameters Measured: Daily urinary output, electrolyte elimination, body weight, heart rate, and arterial blood pressure.
Study 2: Pharmacodynamics and Kinetics in Hypertensive Patients
-
Objective: To study the effects of single oral doses of this compound and furosemide on urinary electrolyte excretion, renin release, and plasma norepinephrine in hypertensive patients with normal and impaired kidney function.
-
Methodology: The study involved hypertensive patients who received single oral doses of 400 mg of this compound and 40 mg of furosemide.
-
Key Parameters Measured: Urinary electrolyte excretion, renin release, and plasma norepinephrine levels over a 24-hour period.
Summary of Findings
The comparative data indicates that while both this compound and furosemide are effective diuretics, their potency profiles are distinct. Furosemide offers a rapid and potent diuretic effect, making it suitable for situations requiring immediate fluid removal. In contrast, this compound provides a more sustained and prolonged diuretic action with a potentially gentler impact on initial electrolyte balance and the renin-angiotensin system. This makes this compound a viable alternative in scenarios where a less aggressive and more prolonged diuresis is desired. The choice between these two agents should be guided by the specific clinical context and therapeutic goals.
References
- 1. Studies with the optically active isomers of the new diuretic drug ozolinone. II. Inhibition by d-ozolinone of furosemide-induced diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on the diuretic effects of this compound (Elkapin) in heart failure - a comparison with the loop diuretic agent furosemide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antihypertensive Effects of Etozolin and Chlorthalidone
This guide provides a detailed comparison of the antihypertensive properties of Etozolin and chlorthalidone, two diuretic medications used in the management of hypertension. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental basis for these findings.
Executive Summary
Both this compound and chlorthalidone are effective diuretic and antihypertensive agents.[1] Clinical data suggests they produce a similar dose-dependent reduction in blood pressure.[1] However, notable differences exist in their hemodynamic and metabolic effects. This compound appears to have a lesser impact on the renin-angiotensin-aldosterone system (RAAS) and serum potassium levels, while also activating the prostaglandin system.[1] Chlorthalidone, a well-established thiazide-like diuretic, primarily exerts its effect through significant diuresis, leading to a reduction in plasma and extracellular fluid volume.[2][3]
Data Presentation: Comparative Antihypertensive and Metabolic Effects
A double-blind, placebo-controlled, cross-over study involving seven patients with uncomplicated hypertension provides key comparative data on the acute effects of single oral doses of this compound and chlorthalidone.
| Parameter | This compound (200 mg, 400 mg, 600 mg) | Chlorthalidone (25 mg, 50 mg, 75 mg) | Placebo |
| Antihypertensive Effect | Dose-dependent reduction | Similar dose-dependent reduction | No significant effect |
| Diuretic Effect | Dose-dependent increase | Similar dose-dependent increase | No significant effect |
| Heart Rate | No increase | Increase | No significant effect |
| Serum K+ Levels | No decrease | Decrease | No significant effect |
| Plasma PGE2 | Marked rise | No significant change | No significant effect |
| Serum Na+ Levels | Smaller decrease | Significant decrease | No significant effect |
| Plasma Renin Activity (Supine & Standing) | Lower increase | Higher increase | No significant effect |
| Plasma Aldosterone | Lower increase | Higher increase | No significant effect |
| Urinary Na+ and K+ Excretion | Lower increase | Higher increase | No significant effect |
Table based on a clinical trial comparing acute effects of this compound and Chlorthalidone.
Experimental Protocols
The primary comparative data is derived from a double-blind, placebo-controlled study with a Latin square design.
Study Population: Seven patients with uncomplicated hypertension.
Treatment Protocol: Each patient received three single oral doses of this compound (200 mg, 400 mg, and 600 mg), three single oral doses of chlorthalidone (25 mg, 50 mg, and 75 mg), and a single dose of placebo. The Latin square design ensured that each patient received each treatment in a randomized order.
Measurements: Various hemodynamic and metabolic parameters were measured following each treatment, including blood pressure, heart rate, serum electrolytes (Na+, K+), plasma prostaglandin E2 (PGE2), plasma renin activity (PRA), and plasma aldosterone. Urinary excretion of sodium and potassium was also quantified.
Signaling Pathways and Mechanisms of Action
This compound
This compound is classified as a thiazide-like diuretic. Its primary mechanism involves the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney's nephron. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis) and a subsequent decrease in blood volume and blood pressure.
Beyond its diuretic effect, this compound also exhibits a mild vasodilatory effect by acting directly on the smooth muscle cells of blood vessels, causing them to relax. A distinguishing feature of this compound is its minimal involvement of the renin-angiotensin-aldosterone system (RAAS) and its significant activation of the prostaglandin system, specifically leading to a rise in plasma PGE2.
Mechanism of Action for this compound.
Chlorthalidone
Chlorthalidone is also a thiazide-like diuretic that functions by inhibiting the Na+/Cl− symporter in the distal convoluted tubule cells of the kidney. This action prevents the reabsorption of sodium and chloride, leading to increased water excretion and a decrease in extracellular fluid and plasma volume, which in turn lowers cardiac output and blood pressure. The exact antihypertensive mechanism is still debated, but this diuretic effect is considered primary. Some evidence also suggests that chlorthalidone may have pleiotropic effects, including a direct relaxation of vascular smooth muscle and influences on carbonic anhydrase-dependent pathways.
Mechanism of Action for Chlorthalidone.
Experimental Workflow: Comparative Clinical Trial
The workflow for the head-to-head clinical trial comparing this compound and chlorthalidone followed a rigorous, structured protocol to ensure unbiased results.
References
Etozolin in Head-to-Head Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Etozolin with other diuretics based on available head-to-head clinical trial data. The information is intended to support research, scientific evaluation, and drug development efforts by presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Efficacy and Safety of this compound
This compound, a thiazide-like diuretic, has been evaluated in several clinical trials against other established diuretics, including loop diuretics and other thiazide-type diuretics. These studies provide valuable insights into its relative efficacy in promoting diuresis and lowering blood pressure, as well as its safety profile concerning electrolyte balance.
This compound vs. Furosemide
A randomized study in 115 patients with left and/or right ventricular failure compared the effects of 800 mg oral this compound (n=55) with 80 mg oral furosemide (n=60). While furosemide induced a more intense initial diuresis, the diuretic effect of this compound was more constant throughout the trial period and extended into the evening. Both treatments resulted in a similar reduction in body weight, and both significantly decreased heart rate and arterial blood pressure. Notably, this compound led to less electrolyte elimination than furosemide in the initial phase of the trial. Over the course of the study, neither drug had a significant impact on blood and liver values, serum electrolytes, creatinine, urea, or uric acid.[1]
Another study involving hypertensive patients with both normal (n=6) and impaired (n=6) kidney function compared single oral doses of 400 mg this compound and 40 mg furosemide. This compound demonstrated a marked saluresis (salt excretion) lasting up to 24 hours. In contrast, furosemide produced a brief, intense peak in diuresis followed by a rebound effect. The pronounced peak with furosemide was associated with a renin release almost twice that induced by this compound.[2]
This compound vs. Chlorthalidone
In a double-blind, placebo-controlled study with a Latin square design, seven patients with uncomplicated hypertension received single oral doses of this compound (200 mg, 400 mg, and 600 mg), chlorthalidone (25 mg, 50 mg, and 75 mg), and a placebo. Both this compound and chlorthalidone demonstrated a similar, dose-dependent antihypertensive and diuretic effect. However, key differences were observed in their hemodynamic and metabolic effects. Unlike chlorthalidone, this compound did not cause an increase in heart rate or a decrease in serum potassium levels. Furthermore, this compound led to a marked increase in plasma prostaglandin E2 (PGE2). This compound also resulted in a significantly smaller decrease in serum sodium levels and a lower increase in plasma renin activity (PRA) and plasma aldosterone compared to chlorthalidone.[3]
This compound vs. Benzothiazide Diuretic
A comparative study in eight healthy volunteers investigated the diuretic activities of this compound against a benzothiazide diuretic (Vs) and a placebo. The study found a dose-dependent diuretic effect for both active drugs, with 400 mg of this compound being equipotent to 75 mg of the benzothiazide diuretic. A 1200 mg dose of this compound was found to be 2.8 times more effective than 75 mg of the comparator. Both drugs showed a maximum effect between 2 to 4 hours after administration. There were no significant differences in potassium excretion between this compound, the benzothiazide, and placebo. However, both active treatments caused a significant excretion of sodium and chloride.[4]
Summary of Quantitative Data
| Trial | Comparator | Patient Population | This compound Dosage | Comparator Dosage | Key Efficacy Findings | Key Safety/Metabolic Findings |
| This compound vs. Furosemide[1] | Furosemide | 115 patients with heart failure | 800 mg p.o. | 80 mg p.o. | Similar reduction in body weight; Significant decrease in heart rate and blood pressure for both. This compound showed a more constant, prolonged diuresis. | This compound induced lesser initial electrolyte elimination. No significant effect on blood, liver, or other measured serum values for either drug. |
| This compound vs. Furosemide | Furosemide | 12 hypertensive patients (6 with normal, 6 with impaired renal function) | 400 mg p.o. (single dose) | 40 mg p.o. (single dose) | This compound produced marked saluresis for up to 24 hours. | Furosemide caused a pronounced renin release, almost double that of this compound. |
| This compound vs. Chlorthalidone | Chlorthalidone | 7 patients with uncomplicated hypertension | 200 mg, 400 mg, 600 mg p.o. (single doses) | 25 mg, 50 mg, 75 mg p.o. (single doses) | Similar dose-dependent antihypertensive and diuretic effect. | This compound did not increase heart rate or decrease serum potassium. This compound caused a marked rise in plasma PGE2. This compound led to a smaller decrease in serum sodium and a lower increase in PRA and aldosterone. |
| This compound vs. Benzothiazide | Benzothiazide (Vs) | 8 healthy volunteers | 400 mg, 1200 mg | 75 mg | Dose-dependent diuretic effect. 400 mg this compound was equipotent to 75 mg Vs. 1200 mg this compound was 2.8 times more effective. | No significant differences in potassium excretion. Both active drugs significantly increased sodium and chloride excretion. |
Experimental Protocols
This compound vs. Furosemide in Heart Failure
-
Study Design: Randomized clinical trial.
-
Participants: 115 patients with diagnosed left and/or right ventricular failure.
-
Interventions: Patients were randomized to receive either 800 mg of this compound orally (n=55) or 80 mg of furosemide orally (n=60).
-
Outcome Measures: Daily urinary output, body weight, heart rate, arterial blood pressure, serum electrolytes (sodium, potassium, chloride), blood and liver function tests, creatinine, urea, and uric acid. The action profile of diuresis was analyzed by observing urine output in the initial fractions of the day versus the evening.
-
Statistical Analysis: The abstract indicates that significant declines in heart rate and blood pressure were observed, and differences in electrolyte elimination were noted. However, the specific statistical tests used were not detailed in the provided information.
This compound vs. Chlorthalidone in Hypertension
-
Study Design: Double-blind, placebo-controlled, Latin square design.
-
Participants: Seven patients with uncomplicated hypertension.
-
Interventions: Each patient received three single oral doses of this compound (200 mg, 400 mg, 600 mg), three single oral doses of chlorthalidone (25 mg, 50 mg, 75 mg), and a single dose of placebo.
-
Outcome Measures: Antihypertensive effect (blood pressure), diuretic effect (urinary volume and electrolyte excretion), heart rate, serum potassium and sodium levels, plasma renin activity (PRA), plasma aldosterone, and plasma prostaglandin E2 (PGE2).
-
Statistical Analysis: The abstract mentions "significantly smaller decrease" and "significantly lower increase" for certain parameters, implying comparative statistical tests were performed, though the specific tests are not named.
This compound vs. Benzothiazide in Healthy Volunteers
-
Study Design: Comparative clinical trial with a placebo control.
-
Participants: Eight healthy male volunteers.
-
Interventions: The study investigated this compound against a benzothiazide diuretic (Vs) and a placebo.
-
Outcome Measures: Diuretic effect (urinary volume), and excretion of potassium, sodium, and chloride. The duration of maximum effect was also assessed.
-
Statistical Analysis: The abstract notes "no significant differences" in potassium excretion and "significant excretion" of sodium and chloride, indicating the use of statistical comparisons. The specific methods were not detailed.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and chloride, and consequently water, resulting in a diuretic effect. Additionally, this compound's effects are modulated by the Renin-Angiotensin-Aldosterone System (RAAS) and the prostaglandin system. The following diagram illustrates the general workflow of a diuretic clinical trial and the signaling pathways influenced by this compound.
References
- 1. [Studies on the diuretic effects of this compound (Elkapin) in heart failure - a comparison with the loop diuretic agent furosemide (author's transl)] [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and kinetics of this compound/ozolinone in hypertensive patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute antihypertensive, diuretic and metabolic effects of this compound and chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparative studies on the diuretic activities of this compound and a reference compound in normal volunteers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Etozolin compared to other loop diuretics
An Objective Comparison of Etozolin and Other Loop Diuretics for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of the efficacy, mechanism of action, and pharmacokinetic profiles of this compound and other prominent loop diuretics, including furosemide, bumetanide, and torsemide. The information is intended for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and underlying physiological pathways.
Mechanism of Action: A Tale of Two Targets
Loop diuretics primarily exert their effects by inhibiting the Na-K-2Cl symporter (NKCC2 isoform) in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle[1]. This inhibition reduces the reabsorption of sodium, potassium, and chloride, leading to a significant increase in the excretion of these ions and water (diuresis and natriuresis)[1][2].
This compound presents a more complex profile. While sometimes categorized as a high-ceiling loop diuretic, its mechanism also shares characteristics with thiazide diuretics[3][4]. This compound is a prodrug that undergoes metabolic activation, primarily through the enzymatic cleavage of its ester group, to form its diuretically active main metabolite, ozolinone. Some evidence suggests that this compound itself acts on the sodium-chloride symporter (NCC) in the distal convoluted tubule, similar to thiazides. However, its high diuretic efficacy is more characteristic of a loop diuretic. This dual-action profile distinguishes it from conventional loop diuretics.
Signaling and Metabolic Pathways
The following diagrams illustrate the general mechanism of loop diuretics and the metabolic activation of this compound.
Comparative Efficacy and Pharmacodynamics
Clinical studies comparing this compound with other diuretics reveal significant differences in their action profiles. Furosemide typically induces a brisk, intense diuresis with a shorter duration, whereas this compound produces a more constant and prolonged diuretic effect, lasting up to 24 hours.
| Parameter | This compound | Furosemide | Chlorthalidone (for reference) |
| Dose Compared | 800 mg p.o. | 80 mg p.o. | 25-75 mg p.o. |
| Onset of Action | ~2-4 hours to max effect | Rapid, intense diuresis in early hours | Dose-dependent |
| Duration of Action | Prolonged, constant diuresis lasting into the evening and up to 24 hours | Brief, brisk peak followed by a rebound effect (4-24h) | N/A |
| Natriuresis | Significant Na+ and Cl- excretion | Similar overall Na+ excretion to this compound | Similar overall Na+ excretion to this compound |
| Kaliuresis (K+ loss) | Induces lower urinary K+ excretion compared to furosemide and thiazides. | Higher initial potassium elimination than this compound. | Caused a decrease in serum K+ levels. |
| Renin Release | Less pronounced activation of the renin-angiotensin-aldosterone system (RAAS). | Associated with pronounced renin release, almost twice that of this compound. | Higher increase of PRA and aldosterone than this compound. |
| Other Effects | Marked rise in plasma PGE2; no increase in heart rate. | Stimulates the sympathetic system. | Increased heart rate. |
Pharmacokinetic Profiles
The bioavailability and half-life of loop diuretics are critical determinants of their clinical efficacy and dosing schedules. Torsemide and bumetanide have highly predictable bioavailability, unlike furosemide, whose absorption can be erratic.
| Parameter | This compound (Ozolinone) | Furosemide | Bumetanide | Torsemide |
| Bioavailability | N/A | 10-100% | 80-100% | 80-100% |
| Half-life (t½) | N/A | ~2 hours | ~1 hour | ~3.5 hours |
| Time to Peak Effect | 2-4 hours | 1-2 hours | 1-2 hours | 1-2 hours |
| Metabolism | Prodrug, metabolized to active ozolinone | Hepatic | Hepatic | Hepatic |
| Dose Equivalence | 400 mg this compound is equipotent to 75 mg of a reference benzothiadiazide. | 40 mg | 1 mg | 20 mg |
Experimental Protocols for Efficacy Assessment
The evaluation of diuretic efficacy follows structured clinical trial protocols designed to quantify diuresis, natriuresis, and other physiological responses under controlled conditions.
Key Methodologies
A typical study involves a randomized, controlled, and often double-blind or crossover design in either healthy volunteers or a target patient population (e.g., acute heart failure).
-
Patient Selection : Subjects are selected based on specific inclusion criteria, such as signs of volume overload in heart failure studies or normal renal function in volunteer studies.
-
Baseline Measurements : Prior to drug administration, baseline data including body weight, blood pressure, heart rate, and serum/urine electrolytes are collected.
-
Drug Administration : Standardized oral or intravenous doses of the investigational diuretic and a comparator (e.g., furosemide or placebo) are administered.
-
Urine Collection : Urine is collected at predefined intervals (e.g., every 2, 4, 6, 12, and 24 hours) to measure total volume (diuresis).
-
Biochemical Analysis : Urine and blood samples are analyzed for sodium, potassium, and chloride concentrations to determine total electrolyte excretion (saluresis). Flame photometry or ion-selective electrodes are standard analytical methods.
-
Primary and Secondary Endpoints : The primary endpoint is often total sodium excretion or urine volume over a defined period (e.g., 24 hours). Secondary endpoints may include changes in body weight, blood pressure, renal function (serum creatinine), and neurohormonal markers (e.g., renin, aldosterone).
Experimental Workflow Example
The diagram below outlines a generalized workflow for a diuretic efficacy clinical trial.
Conclusion
This compound distinguishes itself from conventional loop diuretics like furosemide, bumetanide, and torsemide through its unique pharmacodynamic profile. Its key features include a prolonged and more constant diuretic effect, in contrast to the rapid and short-lived action of furosemide. Furthermore, studies indicate that this compound may have a more favorable profile regarding electrolyte balance, particularly with a lower propensity for potassium excretion and a lesser activation of the RAAS compared to furosemide and some thiazides.
For drug development professionals, this compound's sustained action and potentially beneficial effects on electrolyte and neurohormonal regulation suggest it could serve as a valuable reference compound. Its distinct mechanism, combining features of both loop and thiazide-like diuretics, offers a unique pharmacological model for developing novel agents with tailored diuretic and natriuretic profiles for conditions like hypertension and heart failure. Further research into the specific actions of its active metabolite, ozolinone, on renal transporters is warranted to fully elucidate its mechanism and therapeutic potential.
References
- 1. The Na-K-Cl cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reappraisal of loop diuretic choice in heart failure patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Studies on the diuretic effects of this compound (Elkapin) in heart failure - a comparison with the loop diuretic agent furosemide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparative studies on the diuretic activities of this compound and a reference compound in normal volunteers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Etozolin's Diuretic Mechanism Through Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Etozolin, a thiazide-like diuretic, validated through the lens of knockout animal models. While direct experimental data on this compound in specific knockout models is limited in publicly available literature, its mechanism can be effectively understood by examining studies on hydrochlorothiazide (HCTZ), a closely related thiazide diuretic that shares the same primary molecular target. This guide will present a comparative analysis based on data from studies utilizing knockout mice to elucidate the role of the sodium-chloride symporter (NCC) in the diuretic and natriuretic effects of thiazide-like drugs.
This compound's Primary Mechanism of Action
This compound exerts its diuretic effect primarily by inhibiting the sodium-chloride symporter (NCC), also known as SLC12A3, located in the distal convoluted tubule (DCT) of the kidney.[1] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to an increase in their excretion in the urine.[1] The increased osmotic pressure within the tubules due to the higher solute concentration consequently leads to increased water excretion (diuresis). The active metabolite of this compound, ozolinone, is responsible for this pharmacological activity. Beyond its primary diuretic action, this compound can also induce mild vasodilation and influence the renin-angiotensin-aldosterone system (RAAS).
The central role of the NCC in the action of thiazide-like diuretics makes knockout models of the Slc12a3 gene an invaluable tool for validating this mechanism. By comparing the physiological response to the drug in wild-type animals versus those lacking a functional NCC protein, researchers can definitively establish the on-target effect of the compound.
Comparative Analysis of Diuretic Effects in Wild-Type vs. Knockout Models
The following tables summarize quantitative data from studies investigating the effects of the thiazide diuretic hydrochlorothiazide (HCTZ) in wild-type (WT) and NCC knockout (KO) mice. This data serves as a strong surrogate for understanding the expected effects of this compound in a similar experimental setup.
Table 1: Effect of Hydrochlorothiazide (HCTZ) on Urine Volume in Wild-Type and NCC Knockout Mice
| Genotype | Treatment | Urine Volume (fold increase from baseline) | Reference |
| Wild-Type | HCTZ (30 mg/kg) | 3.4 - 7.8 | [1] |
| NCC Knockout | HCTZ | No significant increase | Inferred from lack of natriuretic response |
Table 2: Effect of Hydrochlorothiazide (HCTZ) on Sodium Excretion in Wild-Type and NCC Knockout Mice
| Genotype | Treatment | Absolute Sodium Excretion (fold increase from baseline) | Fractional Sodium Excretion (fold increase from baseline) | Reference |
| Wild-Type | HCTZ (30 mg/kg) | 5.7 - 11.7 | 4.9 - 7.9 | [1] |
| NCC Knockout | HCTZ | No significant natriuretic response | No significant change | [2] |
Table 3: Effect of Hydrochlorothiazide (HCTZ) on Potassium Excretion in Wild-Type Mice
| Genotype | Treatment | Absolute Potassium Excretion (fold increase from baseline) | Reference |
| Wild-Type | HCTZ (30 mg/kg) | 1.4 - 2.8 |
Experimental Protocols
Generation and Validation of NCC Knockout Mice
The generation of knockout mouse models is a standard procedure in biomedical research. For the Slc12a3 gene (encoding NCC), a common approach involves gene targeting in embryonic stem (ES) cells using the Cre-loxP system to create a conditional allele. This allows for tissue-specific or inducible knockout of the gene.
General Protocol Outline:
-
Construct Design: A targeting vector is designed to flank a critical exon of the Slc12a3 gene with loxP sites ("floxed").
-
ES Cell Targeting: The targeting vector is introduced into mouse ES cells.
-
Selection and Screening: ES cell clones with the correctly integrated construct are identified via PCR and Southern blotting.
-
Blastocyst Injection: Targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Chimeric Mouse Generation: Chimeric offspring are identified and bred to establish germline transmission of the floxed allele.
-
Generation of Knockout Mice: Mice carrying the floxed allele are bred with mice expressing Cre recombinase under a specific promoter to generate knockout offspring.
-
Validation: The knockout is validated at the genomic DNA level (PCR), mRNA level (RT-PCR or qPCR), and protein level (Western blotting or immunohistochemistry) to confirm the absence of the NCC protein.
Diuretic Response Studies in Mice Using Metabolic Cages
To assess the diuretic and natriuretic effects of a compound, mice are housed in metabolic cages that allow for the separate collection of urine and feces.
Protocol for Assessing Acute Diuretic Response:
-
Acclimatization: Mice are acclimatized to the metabolic cages for several days before the experiment to minimize stress-related physiological changes. Access to food and water is provided.
-
Baseline Data Collection: A baseline period (e.g., 24 hours) is established to measure normal food and water intake, as well as urine output and composition.
-
Drug Administration: The test compound (e.g., this compound or HCTZ) or vehicle control is administered to the mice, typically via oral gavage or intraperitoneal injection.
-
Urine Collection: Urine is collected over a defined period (e.g., 4, 6, or 24 hours) post-administration. The total volume is measured.
-
Urine Analysis: The collected urine is analyzed for electrolyte concentrations (sodium, potassium, chloride) using methods such as flame photometry or ion-selective electrodes.
-
Data Analysis: The diuretic effect is determined by comparing the urine volume and electrolyte excretion in the drug-treated group to the vehicle-treated group in both wild-type and knockout animals.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of this compound
Caption: this compound's mechanism of action in the distal convoluted tubule.
Experimental Workflow for Validating Diuretic Mechanism
Caption: Workflow for validating this compound's mechanism using knockout mice.
Logical Relationship of Knockout Data
Caption: Logical framework for validating this compound's mechanism with knockout data.
Conclusion
The use of knockout mouse models provides unequivocal evidence for the mechanism of action of thiazide and thiazide-like diuretics. The lack of a significant diuretic and natriuretic response to HCTZ in mice deficient in the sodium-chloride symporter (NCC) confirms that NCC is the primary molecular target for this class of drugs. By extension, this robustly supports the established mechanism of action for this compound. This comparative guide, leveraging data from closely related compounds in validated knockout models, underscores the power of genetic tools in modern pharmacology and drug development for mechanism validation and target identification. Future studies directly employing this compound or its active metabolite ozolinone in NCC knockout models would provide the ultimate confirmation and allow for a more direct quantitative comparison.
References
- 1. Gender difference in kidney electrolyte transport. I. Role of AT1a receptor in thiazide-sensitive Na+-Cl− cotransporter activity and expression in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated FGF23 Levels in Mice Lacking the Thiazide-Sensitive NaCl cotransporter (NCC) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Etozolin and Thiazide Diuretics for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the diuretic Etozolin and the broader class of thiazide diuretics. It is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, pharmacological profiles, and clinical effects, supported by experimental data.
Introduction to this compound and Thiazide Diuretics
This compound is a diuretic agent that is structurally distinct from thiazide diuretics but shares a similar primary mechanism of action. It is often classified as a thiazide-like diuretic, although some studies suggest it also possesses properties of loop diuretics[1][2]. This compound is used in the management of hypertension and edema[3][4].
Thiazide diuretics are a class of drugs that are widely used as a first-line treatment for hypertension and also to manage edema[5]. This class includes both thiazide-type diuretics (e.g., hydrochlorothiazide) and thiazide-like diuretics (e.g., chlorthalidone, indapamide), which have a similar mechanism of action but differ in their chemical structure and pharmacokinetic profiles.
Mechanism of Action
Both this compound and thiazide diuretics exert their primary diuretic effect by inhibiting the sodium-chloride (Na+/Cl-) symporter (NCC) in the distal convoluted tubule of the nephron. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased urinary excretion of these ions and consequently water, a process known as natriuresis and diuresis. This reduction in extracellular fluid and plasma volume contributes to a decrease in blood pressure.
The decreased blood volume can trigger the renin-angiotensin-aldosterone system (RAAS), which can lead to a compensatory increase in potassium excretion, potentially causing hypokalemia (low potassium levels). However, some studies suggest that this compound may cause a smaller activation of the RAAS and less potassium excretion compared to some thiazide diuretics like chlorthalidone. This compound may also have a mild vasodilatory effect, contributing to its antihypertensive action.
Comparative Clinical Data
Several studies have directly compared the clinical effects of this compound with those of thiazide diuretics. The following tables summarize the quantitative data from these key experiments.
Antihypertensive and Diuretic Efficacy
| Parameter | This compound | Thiazide Diuretic | Study Population | Key Findings | Reference |
| Blood Pressure Reduction | 200 mg/day | - | 30 patients with essential hypertension | Systolic/Diastolic BP reduction from 187/112 mmHg to 167/99 mmHg. | |
| Blood Pressure Reduction | 200-600 mg (single dose) | Chlorthalidone (25-75 mg, single dose) | 7 hypertensive patients | Similar, dose-dependent antihypertensive effect. | |
| Diuretic Effect | 400 mg | Benzothiazide (75 mg) | 8 healthy volunteers | 400 mg this compound was equipotent to 75 mg of the benzothiazide. | |
| Diuretic Effect | 1200 mg | Benzothiazide (75 mg) | 8 healthy volunteers | 1200 mg this compound was 2.8 times more effective than 75 mg of the benzothiazide. | |
| Diuretic Profile | 800 mg p.o. | Furosemide (80 mg p.o.) | 115 patients with heart failure | This compound showed a more constant and prolonged diuresis compared to the intense initial diuresis of furosemide. |
Effects on Electrolytes and RAAS
| Parameter | This compound | Thiazide Diuretic | Study Population | Key Findings | Reference |
| Serum Potassium | No decrease | Chlorthalidone: Decrease | 7 hypertensive patients | This compound did not decrease serum K+ levels, unlike chlorthalidone. | |
| Potassium Excretion | No significant difference from placebo | Benzothiazide: No significant difference from placebo | 8 healthy volunteers | No significant differences in potassium excretion between this compound, the benzothiazide, and placebo. | |
| Sodium & Chloride Excretion | Significant increase vs. placebo | Benzothiazide: Significant increase vs. placebo | 8 healthy volunteers | Both drugs significantly increased sodium and chloride excretion. | |
| RAAS Activation | Significantly lower increase in PRA and aldosterone | Chlorthalidone: Higher increase in PRA and aldosterone | 7 hypertensive patients | This compound caused a significantly lower increase in plasma renin activity (PRA) and plasma aldosterone. | |
| Heart Rate | No increase | Chlorthalidone: Increase | 7 hypertensive patients | This compound did not cause an increase in heart rate. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for some of the key comparative studies.
Study of this compound vs. Chlorthalidone in Hypertensive Patients
-
Study Design: A double-blind, placebo-controlled study using a Latin square design.
-
Participants: Seven patients with uncomplicated essential hypertension.
-
Intervention: Each patient received single oral doses of this compound (200 mg, 400 mg, and 600 mg), chlorthalidone (25 mg, 50 mg, and 75 mg), and a placebo.
-
Measurements: Hemodynamic parameters (blood pressure, heart rate) and metabolic parameters (serum electrolytes, plasma renin activity, plasma aldosterone, plasma PGE2, and urinary excretion of sodium and potassium) were assessed.
-
Reference:
Study of this compound vs. a Benzothiazide in Healthy Volunteers
-
Study Design: A comparative study against a reference compound and placebo.
-
Participants: Eight healthy male volunteers.
-
Intervention: The study investigated the effects of this compound (at doses of 400 mg and 1200 mg), a benzothiazide diuretic (75 mg), and a placebo.
-
Measurements: Diuretic effect (urine volume) and electrolyte excretion (sodium, chloride, and potassium) were measured. The onset and duration of action were also observed, with maximum effect noted 2 to 4 hours after administration.
-
Reference:
Summary and Conclusion
This compound demonstrates comparable antihypertensive and diuretic efficacy to thiazide diuretics. A key distinction appears to be its metabolic profile; evidence suggests this compound may have a less pronounced effect on serum potassium levels and the renin-angiotensin-aldosterone system compared to some thiazides like chlorthalidone. This could translate to a lower risk of hypokalemia, a common side effect of thiazide diuretics.
The duration of action of this compound is described as long-lasting, which may offer advantages in maintaining consistent blood pressure control. While its primary mechanism is similar to thiazides, its unique pharmacological properties warrant further investigation, particularly in long-term clinical outcome studies. For drug development professionals, this compound's profile suggests a potential alternative for patients who experience adverse metabolic effects with traditional thiazide diuretics.
References
- 1. [Comparative studies on the diuretic activities of this compound and a reference compound in normal volunteers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Studies on the diuretic effects of this compound (Elkapin) in heart failure - a comparison with the loop diuretic agent furosemide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. [this compound and captopril in the treatment of arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Etozolin's Effect on Potassium Levels: A Comparative Guide for Researchers
This guide provides a comparative analysis of Etozolin's effects on serum potassium levels versus other major classes of diuretics. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols from key studies, and visualizations of relevant physiological and experimental pathways.
Introduction: The Diuretic and Potassium Dilemma
Diuretics are fundamental in managing conditions such as hypertension and edema. However, their utility is often complicated by their effects on electrolyte balance, particularly serum potassium. Hypokalemia (low potassium) is a significant risk associated with thiazide and loop diuretics, potentially leading to cardiac arrhythmias and muscle weakness. Conversely, potassium-sparing diuretics carry the risk of hyperkalemia (high potassium). This compound, a diuretic with a unique pharmacological profile, presents an interesting case study in this context. This guide examines the evidence comparing its potassium-altering effects to those of other commonly used diuretics.
Mechanism of Action: A Dual-Identity Diuretic
This compound's classification is not straightforward, with literature variously describing it as a thiazide-like diuretic, a loop diuretic, or possessing characteristics of both[1][2][3][4]. This ambiguity can be clarified by considering its metabolic pathway. This compound itself is a prodrug that is rapidly metabolized to its active form, Ozolinone[3].
-
This compound (Prodrug): The parent compound is considered a thiazide-like diuretic, acting primarily on the distal convoluted tubule (DCT) to inhibit the Na+/Cl- cotransporter (NCC).
-
Ozolinone (Active Metabolite): Pharmacological studies of Ozolinone reveal that it exhibits properties similar to those of a loop diuretic , acting on the thick ascending limb of the Loop of Henle. Its action involves inhibiting the Na+-K+-2Cl- cotransporter (NKCC2).
This dual mechanism is crucial for understanding its overall effect on electrolyte excretion. While its thiazide-like activity promotes potassium loss, its loop-diuretic-like characteristics also contribute to kaliuresis. However, some studies suggest this compound results in lower potassium excretion compared to other diuretics in its class.
Below is a diagram illustrating the sites of action for different diuretic classes within the nephron, including the proposed dual action of this compound/Ozolinone.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Studies on the diuretic effects of this compound (Elkapin) in heart failure - a comparison with the loop diuretic agent furosemide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H20N2O3S | CID 5743585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Reproducibility of Etozolin's Effects: A Comparative Analysis of Published Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Etozolin, a thiazide-like diuretic, with other commonly used diuretics, based on data from published clinical studies. The following sections present quantitative data in structured tables, detail the experimental protocols from key research, and visualize the underlying mechanisms and workflows to offer a clear and objective assessment of this compound's performance and the reproducibility of its effects.
Comparative Efficacy and Safety Profile of this compound
This compound has been evaluated in several clinical trials, demonstrating its efficacy as both a diuretic and an antihypertensive agent. Its effects have been compared to those of other established diuretics, such as chlorthalidone and furosemide, providing valuable insights into its relative potency and safety profile.
Antihypertensive Effects
A key area of investigation for this compound has been its ability to lower blood pressure. A double-blind, placebo-controlled, crossover study involving 30 patients with essential hypertension found that four weeks of treatment with 200 mg of this compound daily resulted in a significant reduction in arterial blood pressure, from a mean of 187/112 mmHg to 167/99 mmHg[1].
| Treatment Group | Baseline Blood Pressure (mmHg) | Post-treatment Blood Pressure (mmHg) |
| This compound (200 mg/day) | 187/112 +/- 10/4 | 167/99 +/- 7/6 |
| Captopril (25 mg t.i.d.) | 186/112 +/- 11.5 | 163/98 +/- 7.4 |
| Combination (this compound + Captopril) | 188/112 +/- 10/5 | 154/86 +/- 6/5 |
| Table 1: Comparison of the antihypertensive effects of this compound, Captopril, and their combination after four weeks of treatment in patients with essential hypertension. Data are presented as mean +/- standard deviation.[1] |
Another study in hypertensive patients with both normal and impaired kidney function demonstrated that daily administration of 400 mg of this compound for two weeks significantly lowered systolic and diastolic blood pressure by an average of 12 mmHg and 9 mmHg, respectively[2].
Diuretic and Electrolyte Effects
This compound's primary mechanism of action involves the inhibition of sodium and chloride reabsorption in the distal convoluted tubule of the kidney, leading to diuresis. Its potency and effects on electrolyte balance have been compared to other diuretics.
In a study with normal volunteers, 400 mg of this compound was found to be equipotent to 75 mg of a benzothiazide diuretic[3]. This study also noted that while both this compound and the reference diuretic caused a significant excretion of sodium and chloride, there were no significant differences in potassium excretion compared to placebo[3].
A comparative study against chlorthalidone in hypertensive patients revealed important differences in their effects on serum electrolytes. While both drugs exhibited a dose-dependent antihypertensive and diuretic effect, this compound, unlike chlorthalidone, did not cause a decrease in serum potassium levels. Furthermore, this compound led to a significantly smaller decrease in serum sodium levels compared to chlorthalidone.
When compared to the loop diuretic furosemide in patients with heart failure, 800 mg of this compound was compared to 80 mg of furosemide. Furosemide induced a more intense initial diuresis, while this compound's effect was more constant and prolonged. Notably, this compound induced lesser electrolyte elimination than furosemide in the initial phase of the trial.
| Parameter | This compound | Chlorthalidone | Furosemide | Benzothiazide |
| Dose Equivalence | 400 mg | - | - | 75 mg |
| Serum Potassium | No decrease | Decrease | Lesser elimination than Na+ & Cl- | No significant difference from placebo |
| Serum Sodium | Smaller decrease | Larger decrease | Lesser elimination than with Furosemide | Significant excretion |
| Urinary Sodium & Potassium | Lower increase in excretion | Higher increase in excretion | - | Significant excretion (Na) |
| Plasma Renin Activity | Lower increase | Higher increase | - | - |
| Plasma Aldosterone | Lower increase | Higher increase | - | - |
| Table 2: Comparative effects of this compound and other diuretics on electrolyte balance and related parameters. |
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the methodologies of the key clinical trials cited.
Study 1: this compound vs. Chlorthalidone in Essential Hypertension (Nami R, et al., 1991)
-
Study Design: A double-blind, placebo-controlled study with a Latin square design.
-
Participants: Seven patients with uncomplicated essential hypertension.
-
Intervention: Each patient received single oral doses of this compound (200 mg, 400 mg, and 600 mg), chlorthalidone (25 mg, 50 mg, and 75 mg), and a placebo.
-
Outcome Measures: Blood pressure, heart rate, serum electrolytes (sodium, potassium), plasma renin activity, plasma aldosterone, and urinary excretion of sodium and potassium were measured.
-
Statistical Analysis: The specific statistical methods used were not detailed in the available abstract.
Study 2: this compound in Hypertensive Patients with and without Renal Impairment
-
Study Design: The study consisted of two parts: a single-dose comparison and a two-week treatment period.
-
Participants:
-
Single-dose: Six hypertensive patients with normal kidney function and six with impaired kidney function.
-
Two-week treatment: Four hypertensive patients with normal renal function and 11 with varying degrees of renal impairment.
-
-
Intervention:
-
Single-dose: A single oral dose of 400 mg this compound or 40 mg furosemide.
-
Two-week treatment: 400 mg of this compound daily.
-
-
Outcome Measures:
-
Single-dose: Urinary electrolyte excretion, renin release, and plasma norepinephrine.
-
Two-week treatment: Blood pressure, body weight, plasma electrolytes, and blood chemistry.
-
-
Statistical Analysis: The abstract does not specify the statistical tests used.
Study 3: this compound vs. a Benzothiazide in Normal Volunteers
-
Study Design: A comparative study against a benzothiazide diuretic (Vs) and placebo.
-
Participants: Eight healthy male volunteers.
-
Intervention: The study investigated the dose-dependent diuretic effect of this compound, with 400 mg of this compound being equipotent to 75 mg of the reference benzothiazide.
-
Outcome Measures: Diuretic effect (urine output), and urinary excretion of sodium, chloride, and potassium.
-
Statistical Analysis: The abstract does not provide details on the statistical analysis.
Visualizing the Mechanisms and Workflows
To further clarify the processes described in the cited studies, the following diagrams illustrate the mechanism of action of this compound and a typical clinical trial workflow.
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Caption: A generalized workflow for a comparative clinical trial of diuretics.
References
- 1. [this compound and captopril in the treatment of arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and kinetics of this compound/ozolinone in hypertensive patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparative studies on the diuretic activities of this compound and a reference compound in normal volunteers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Etozolin's Performance Against Novel Diuretics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diuretic agent Etozolin against novel classes of diuretics, including SGLT2 inhibitors, ROMK inhibitors, and urea transport inhibitors. The information presented is based on available preclinical and clinical data to assist in evaluating their respective performance profiles.
Executive Summary
This compound is a diuretic that has demonstrated efficacy in treating hypertension and edema.[1] Its mechanism of action, while sometimes compared to thiazide-like diuretics, also exhibits characteristics of loop diuretics.[2][3] In recent years, several novel classes of diuretics have emerged with distinct mechanisms of action that offer potential advantages over traditional diuretics, such as more specific effects on water and electrolyte balance. This guide benchmarks the performance of this compound against these newer agents based on available data. It is important to note that direct head-to-head clinical trials comparing this compound with these novel diuretic classes are limited; therefore, this comparison is based on data from separate studies.
Mechanism of Action
This compound
This compound's primary mechanism of action involves the inhibition of Na+ and Cl- reabsorption in the renal tubules.[1] While its exact site of action has been characterized as similar to thiazide diuretics, some studies suggest it also possesses properties of loop diuretics, leading to a dose-dependent increase in the excretion of water, sodium, and chloride.[2]
Novel Diuretics
The novel diuretics discussed in this guide operate via distinct molecular pathways:
-
SGLT2 Inhibitors: These agents block the sodium-glucose cotransporter 2 in the proximal convoluted tubule, leading to increased urinary glucose and sodium excretion, resulting in osmotic diuresis.
-
ROMK Inhibitors: By inhibiting the Renal Outer Medullary Potassium (ROMK) channel, these compounds disrupt potassium recycling in the thick ascending limb of the loop of Henle. This indirectly inhibits the Na-K-2Cl cotransporter (NKCC2), leading to natriuresis and diuresis.
-
Urea Transport (UT) Inhibitors: These agents block urea transporters (UT-A and/or UT-B) in the kidney, preventing the establishment of the medullary osmotic gradient necessary for water reabsorption. This results in aquaresis, the excretion of solute-free water.
Comparative Performance Data
The following tables summarize the available quantitative data on the diuretic and physiological effects of this compound and the novel diuretic classes.
Table 1: Diuretic and Natriuretic Effects
| Diuretic Class | Compound(s) | Dose(s) | Urine Volume Increase | Sodium Excretion (Natriuresis) | Onset/Duration of Action | Study Population |
| This compound | This compound | 200-600 mg (oral) | Dose-dependent increase | Significant increase | Max effect 2-4h, lasts into the evening | Healthy volunteers & Hypertensive patients |
| SGLT2 Inhibitors | Empagliflozin | 25 mg/day (oral) | Significant increase | Transient increase | Sustained diuresis over weeks | Type 2 diabetes patients with heart failure |
| ROMK Inhibitors | Compound A | 30 mg/kg (oral) | Robust increase | Robust increase | Not specified | Rats |
| Urea Transport Inhibitors | PU-14 | 12.5-100 mg/kg (subcutaneous) | Dose-dependent increase | No significant change | Peak effect 2-4h, returns to baseline by 10h | Rats |
Table 2: Effects on Serum Electrolytes and Blood Pressure
| Diuretic Class | Compound(s) | Effect on Serum Potassium | Effect on Serum Sodium | Effect on Blood Pressure |
| This compound | This compound | No decrease at studied doses | Smaller decrease compared to chlorthalidone | Significant reduction |
| SGLT2 Inhibitors | Empagliflozin | Generally no significant change | No significant change | Reduction |
| ROMK Inhibitors | Compound A | No significant urinary potassium loss | Not specified | Expected reduction |
| Urea Transport Inhibitors | PU-14 | No significant change | No significant change | Not specified |
Experimental Protocols
Below are generalized methodologies for key experiments cited in this guide. For specific details, referring to the primary publications is recommended.
Assessment of Diuretic Activity in Humans (General Protocol)
This protocol is based on clinical trials evaluating diuretics like this compound.
-
Subject Selection: Healthy volunteers or patients with stable hypertension are recruited. Exclusion criteria typically include renal impairment and use of other diuretics.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is often employed.
-
Procedure:
-
Subjects are hydrated with a standardized volume of water.
-
A single oral dose of the test diuretic (e.g., this compound at various doses), a reference diuretic, or a placebo is administered.
-
Urine is collected at predefined intervals (e.g., every 2 hours for 24 hours).
-
Urine volume, sodium, potassium, and chloride concentrations are measured for each collection period.
-
Blood samples are collected at baseline and at specified time points to measure serum electrolytes and other relevant biomarkers.
-
Blood pressure and heart rate are monitored throughout the study.
-
-
Data Analysis: The diuretic effect is quantified by the total urine output and electrolyte excretion over the collection period, compared to placebo.
Preclinical Assessment of Diuretic Activity in Rodents (General Protocol)
This protocol is based on preclinical studies evaluating novel diuretics like ROMK and urea transport inhibitors.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are housed in metabolic cages for several days to adapt to the experimental conditions.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
A saline load is administered orally or intraperitoneally to ensure adequate hydration.
-
The test compound (e.g., ROMK inhibitor, UT inhibitor) or vehicle is administered orally, intravenously, or subcutaneously.
-
Urine is collected at regular intervals (e.g., every hour for up to 24 hours).
-
Urine volume is measured, and samples are analyzed for electrolyte (Na+, K+, Cl-) and/or urea concentrations.
-
-
Data Analysis: The diuretic, natriuretic, and/or aquaretic effects of the test compound are compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Different Diuretic Classes
Caption: Mechanisms of action for this compound and novel diuretics at different nephron segments.
General Experimental Workflow for Diuretic Evaluation
Caption: A generalized workflow for the preclinical or clinical evaluation of diuretic agents.
Conclusion
This compound remains a relevant diuretic with a combined thiazide-like and loop diuretic-like profile. The novel diuretic classes, including SGLT2 inhibitors, ROMK inhibitors, and urea transport inhibitors, offer innovative mechanisms of action with the potential for more targeted therapeutic effects and improved safety profiles, particularly concerning electrolyte balance. SGLT2 inhibitors provide the added benefit of glycemic control, ROMK inhibitors promise potent diuresis with potassium-sparing effects, and urea transport inhibitors introduce the concept of "aquaretics" for solute-free water clearance.
The selection of a diuretic agent will depend on the specific clinical indication and the desired physiological outcome. Further head-to-head clinical trials are warranted to directly compare the efficacy and safety of this compound with these novel diuretic agents to establish a clearer therapeutic hierarchy.
References
- 1. Acute antihypertensive, diuretic and metabolic effects of this compound and chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative studies on the diuretic activities of this compound and a reference compound in normal volunteers (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on the diuretic effects of this compound (Elkapin) in heart failure - a comparison with the loop diuretic agent furosemide (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Etozolin: A Guide for Laboratory Professionals
Core Principle: Never dispose of Etozolin down the drain or in regular solid waste.[1] Due to the potential for aquatic toxicity associated with similar chemical structures, preventing environmental release is imperative.[1] All waste containing this compound must be treated as hazardous waste and disposed of through a licensed waste management facility.[1][2]
Hazard Profile and Safety Precautions
Although specific toxicological data for this compound is limited, the hazard profile of structurally related compounds underscores the need for cautious handling and disposal.
| Hazard Classification | Potential Risks Associated with Structurally Related Compounds | Implications for Disposal |
| Acute Oral Toxicity | Harmful or toxic if swallowed. | Waste must be clearly labeled as toxic. Do not ingest. |
| Skin Contact | May cause skin irritation or harmful effects upon contact. | Avoid skin contact by using appropriate personal protective equipment (PPE). Contaminated materials are considered hazardous waste. |
| Eye Contact | Can cause serious eye irritation or damage. | Wear safety glasses or goggles. Any contaminated eye wash should be collected as hazardous waste. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Prevent any release to the environment. All waste must be contained and sent to a licensed disposal facility. |
Standard Operating Procedure for this compound Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Standard laboratory coat
-
Chemically resistant nitrile gloves
-
Safety glasses or goggles
Waste Segregation and Collection
Proper segregation of waste is crucial.
-
Solid Waste:
-
Collect pure, unadulterated this compound powder in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated consumables such as gloves, weighing paper, pipette tips, and absorbent pads used for spill cleanup should be collected in a separate, clearly labeled bag or container designated as "Solid Chemical Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, leak-proof container.
-
It is best practice to collect aqueous and organic solvent solutions in separate, appropriately labeled containers.
-
-
Empty Containers:
-
Original this compound containers are not considered "empty" until they have been triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous chemical waste. Subsequent rinses may be permissible for drain disposal, but always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
After proper rinsing, deface the label and dispose of the container as non-hazardous solid waste.
-
Waste Storage
-
Use only approved, chemically compatible, and leak-proof containers for waste collection, such as high-density polyethylene (HDPE) or glass.
-
Ensure all waste containers have secure, tight-fitting lids and are kept closed except when adding waste.
-
Store waste containers in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory, away from sinks and floor drains.
Spill Management
In the event of an this compound spill:
-
Don PPE: Wear appropriate personal protective equipment.
-
Containment: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Regulatory Compliance
The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for the management of hazardous waste from its generation to its final disposal.
In 2019, the EPA established the "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine," commonly referred to as Subpart P. This rule provides healthcare-specific regulations for managing hazardous waste pharmaceuticals and prohibits the sewering of such waste. It is essential to consult with your institution's EHS department to ensure compliance with all federal, state, and local regulations.
This compound Disposal Workflow
References
Essential Safety and Logistical Information for Handling Etozolin
This guide provides comprehensive, step-by-step procedural information for the safe handling and disposal of Etozolin, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as potentially hazardous, is mandatory.
Pre-Handling Safety and Information Checklist
Before handling this compound, it is crucial to gather essential information and prepare the workspace.
-
Obtain Safety Data Sheet (SDS) : If available, obtain the SDS for this compound from the supplier. This document contains critical information on potential hazards and safe handling procedures.
-
Consult Environmental Health and Safety (EHS) : Inform your institution's EHS department about your intent to work with this compound. Provide them with all available information.[1]
-
Risk Assessment : Conduct a thorough risk assessment for all procedures involving this compound. This should include an evaluation of potential hazards and the implementation of appropriate control measures.
-
Emergency Preparedness : Ensure that an eyewash station and safety shower are readily accessible. All personnel should be familiar with their location and operation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Task / Exposure Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Exposure Risk (e.g., handling small quantities in a well-ventilated area) | Safety glasses with side shields or goggles.[2][3] | Chemically resistant gloves (e.g., nitrile).[3][4] | Standard lab coat. | Not normally required if handled in a well-ventilated area. |
| High Exposure Risk (e.g., handling large quantities, potential for aerosol generation) | Safety goggles and a face shield. | Double-gloving with chemically resistant gloves. | Chemical-resistant apron or suit. | A respirator may be required if ventilation is inadequate or if aerosols are generated. |
Step-by-Step Handling Protocol
Adherence to a strict handling protocol is essential to prevent contamination and accidental exposure.
-
Preparation :
-
Designate a specific area for handling this compound.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and materials before starting.
-
-
Handling :
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the generation of dust or aerosols.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the compound.
-
-
Post-Handling :
-
Thoroughly clean the work area after handling is complete.
-
Decontaminate all equipment used.
-
Wash hands and any exposed skin immediately after handling the product.
-
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation : Move the individual to fresh air. If symptoms persist, seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Accidental Release and Spill Cleanup
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure adequate ventilation.
-
Contain : Contain the spill using appropriate absorbent materials.
-
Cleanup :
-
Wear appropriate PPE as outlined for high exposure risk.
-
For dry spills, carefully collect the material in a manner that avoids dust generation. A damp cloth or a filtered vacuum can be used.
-
For liquid spills, absorb the material with an inert absorbent.
-
Place all contaminated materials into a labeled, sealed container for disposal.
-
-
Decontaminate : Thoroughly clean the spill area.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Segregate this compound waste from other laboratory waste streams.
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and the date of accumulation.
-
Containerization : Use designated, leak-proof containers for all this compound waste.
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.
-
Final Disposal : Arrange for the pickup and disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste vendor. Do not dispose of this compound down the drain or in the regular trash.
This compound Handling Workflow
The following diagram illustrates the logical workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
